(2,4-Dibutoxyphenyl)boronic acid
Description
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Properties
IUPAC Name |
(2,4-dibutoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO4/c1-3-5-9-18-12-7-8-13(15(16)17)14(11-12)19-10-6-4-2/h7-8,11,16-17H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGMDQYKUFKOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCCC)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584631 | |
| Record name | (2,4-Dibutoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870778-89-5 | |
| Record name | (2,4-Dibutoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibutoxyphenylboronic Acid | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of (2,4-Dibutoxyphenyl)boronic acid
This technical guide provides a comprehensive, two-step synthetic protocol for this compound. The synthesis commences with the preparation of 1-bromo-2,4-dibutoxybenzene via a Williamson ether synthesis, followed by a lithium-halogen exchange and subsequent borylation to yield the target compound. This document offers detailed experimental procedures, quantitative data, and a visual representation of the workflow to facilitate replication and optimization.
Core Synthesis Pathway
The synthesis of this compound is achieved through a two-step reaction sequence starting from 4-bromoresorcinol. The initial step involves a Williamson ether synthesis to introduce the two butyl chains, followed by a lithium-halogen exchange and reaction with a borate ester to furnish the desired boronic acid.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants, intermediates, and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) | Purity (%) |
| 4-Bromoresorcinol | C₆H₅BrO₂ | 189.01 | Solid | - | >98 |
| 1-Bromobutane | C₄H₉Br | 137.02 | Liquid | - | >99 |
| 1-Bromo-2,4-dibutoxybenzene | C₁₄H₂₁BrO₂ | 301.22 | Oil | 85-95 | >97 |
| n-Butyllithium | C₄H₉Li | 64.06 | Solution | - | 1.6 M in hexanes |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | Liquid | - | >98 |
| This compound | C₁₄H₂₃BO₄ | 266.14 | Solid | 70-85 | >98 |
Experimental Protocols
Step 1: Synthesis of 1-Bromo-2,4-dibutoxybenzene
This procedure details the Williamson ether synthesis to convert 4-bromoresorcinol to 1-bromo-2,4-dibutoxybenzene.
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromoresorcinol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Stir the suspension at room temperature for 15 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1-bromobutane (2.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-bromo-2,4-dibutoxybenzene as a colorless oil.
Step 2: Synthesis of this compound
This section outlines the conversion of 1-bromo-2,4-dibutoxybenzene to the target boronic acid via a lithium-halogen exchange followed by borylation.
Methodology:
-
Dissolve 1-bromo-2,4-dibutoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 1.6 M solution in hexanes) dropwise to the cooled solution. Stir the mixture at -78°C for 1 hour.
-
To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, ensuring the internal temperature remains below -70°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0°C until the solution is acidic (pH ~2).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography to yield this compound as a white solid.
Visualized Experimental Workflow
Caption: Overall synthesis pathway for this compound.
An In-depth Technical Guide to the Physicochemical Properties of (2,4-Dibutoxyphenyl)boronic acid
Disclaimer: Publicly available experimental data specifically for (2,4-Dibutoxyphenyl)boronic acid is limited. This guide utilizes data for the closely related analogue, (2,4-Dimethoxyphenyl)boronic acid , as a proxy to provide a comprehensive overview of its expected physicochemical properties and applications. This approach is common in chemical research for predicting the characteristics of related compounds.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the core physicochemical properties, experimental protocols, and potential applications of arylboronic acids, with a focus on the (2,4-Dialkoxyphenyl)boronic acid scaffold.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of (2,4-Dimethoxyphenyl)boronic acid, which are expected to be similar to those of this compound, with variations primarily in molecular weight, melting point, and solubility due to the longer alkyl chains.
| Property | Value | Reference |
| Molecular Formula | C8H11BO4 | [1] |
| Molecular Weight | 181.98 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | 125-130 °C | [1] |
| CAS Number | 133730-34-4 | [1] |
| IUPAC Name | (2,4-dimethoxyphenyl)boronic acid | |
| InChI Key | SQTUYFKNCCBFRR-UHFFFAOYSA-N | |
| SMILES | COc1ccc(B(O)O)c(OC)c1 |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following table outlines the expected spectral data, based on its structural analogue.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, butoxy protons (triplet for -CH3, multiplet for -CH2-CH2-, and triplet for -O-CH2-), and a broad singlet for the B(OH)2 protons. |
| ¹³C NMR | Signals for aromatic carbons, including those bonded to oxygen and boron, and signals for the four distinct carbons of the two butoxy groups. |
| FT-IR | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic, ~1600 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-O stretching.[2][3] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of boron (¹⁰B and ¹¹B) may be observable.[4] |
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and characterization of boronic acids.
3.1. Synthesis of (2,4-Dialkoxyphenyl)boronic acid
A common method for the synthesis of arylboronic acids is the reaction of an aryl halide with an organolithium reagent followed by quenching with a borate ester.[5]
Materials:
-
1-Bromo-2,4-dibutoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 5N
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
Dissolve 1-bromo-2,4-dibutoxybenzene in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise and continue stirring at -78 °C for 40 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding water and 5N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate eluent system.[5]
3.2. Melting Point Determination
The melting point is a key indicator of purity.
Procedure:
-
Place a small, finely powdered sample of the boronic acid into a capillary tube, sealed at one end.[6]
-
Pack the sample to a height of 2-3 mm by tapping the tube.[7]
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to approximately 1-2 °C per minute.[7]
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[7]
Applications in Research and Drug Development
This compound, like other arylboronic acids, is a versatile building block in several areas of chemical and pharmaceutical research.
-
Suzuki-Miyaura Cross-Coupling Reactions: Arylboronic acids are fundamental reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern organic synthesis for creating complex molecules, including active pharmaceutical ingredients.[1][8]
-
Medicinal Chemistry: The boronic acid moiety is a key pharmacophore in various therapeutic agents. Boronic acid derivatives have been developed as enzyme inhibitors, for example, in cancer therapy (e.g., proteasome inhibitors).[9][10][11] They are also explored for their potential in targeted drug delivery due to their ability to interact with diols, such as sialic acids on cancer cell surfaces.[11]
-
Materials Science: These compounds can be incorporated into polymers and other materials to create functional materials with specific electronic or sensory properties.[1][12]
Visualizations
5.1. Conceptual Signaling Pathway Inhibition
Boronic acids are known to act as enzyme inhibitors, which can block signaling pathways implicated in diseases like cancer. The following diagram illustrates a generic signaling pathway and the point of inhibition.
Caption: Conceptual diagram of kinase signaling pathway inhibition.
5.2. Experimental Workflow: Synthesis and Purification
The following diagram outlines a typical workflow for the synthesis and purification of an arylboronic acid.
Caption: Experimental workflow for arylboronic acid synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid [comptes-rendus.academie-sciences.fr]
- 3. benchchem.com [benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. 2,4-Dimethoxybenzeneboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. davjalandhar.com [davjalandhar.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy (2,4-dimethoxy-3-methylphenyl)boronic acid | 750586-15-3 | 95 [smolecule.com]
An In-depth Technical Guide to the Crystal Structure of (2,4-Dibutoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of (2,4-Dibutoxyphenyl)boronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details the crystallographic parameters, molecular geometry, and supramolecular features determined by single-crystal X-ray diffraction. Furthermore, it outlines detailed experimental protocols for both the synthesis of the compound and its crystallographic analysis, intended to be a practical resource for researchers in the field.
Introduction
This compound belongs to the versatile class of arylboronic acids, which are widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The specific arrangement of atoms in the crystalline state, along with the intermolecular interactions, governs the material's bulk properties and can influence its reactivity. Understanding the crystal structure is therefore crucial for its effective application in drug design and materials science. This guide presents the definitive crystal structure of the title compound, offering insights into its solid-state conformation and packing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₄H₂₃BO₄ |
| Molecular Weight | 266.13 g/mol |
| Appearance | Colorless crystals |
Crystal Structure and Molecular Geometry
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1. In the crystal, the molecules form centrosymmetric dimers through pairs of O-H⋯O hydrogen bonds between the boronic acid functionalities[1].
Crystallographic Data
The fundamental crystallographic data and refinement details are summarized in the table below.
| Parameter | Value[1] |
| Crystal Data | |
| Chemical formula | C₁₄H₂₃BO₄ |
| Molar mass | 266.13 g/mol |
| Crystal system, space group | Triclinic, P-1 |
| a, b, c (Å) | 5.3129 (8), 11.3611 (13), 13.7362 (17) |
| α, β, γ (°) | 112.747 (11), 94.311 (11), 100.385 (11) |
| Volume (ų) | 742.45 (17) |
| Z | 2 |
| Temperature (K) | 100 |
| Radiation type | Mo Kα |
| Data Collection | |
| Diffractometer | Oxford Diffraction KM-4-CCD |
| Absorption correction | Multi-scan |
| Reflections collected | 14053 |
| Independent reflections | 3570 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.034 |
| wR(F²) | 0.095 |
| Goodness-of-fit (S) | 1.05 |
Supramolecular Assembly
The primary structural motif in the crystal of this compound is the formation of hydrogen-bonded dimers. These dimers are further interconnected into a two-dimensional array through C-H⋯O contacts. The overall three-dimensional structure is stabilized by additional weak O-H⋯O interactions and C-H⋯π interactions[1].
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the subsequent determination of its crystal structure.
Synthesis of this compound
The following protocol is adapted from a standard procedure for the synthesis of analogous 2,4-dialkoxyphenylboronic acids.
Materials:
-
1-Bromo-2,4-dibutoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 2 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-bromo-2,4-dibutoxybenzene (1 equivalent) dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C, and the mixture is stirred for 1 hour. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Single-Crystal X-ray Crystallography
The following protocol outlines the general steps for obtaining the crystal structure.
Materials:
-
Synthesized this compound
-
Suitable solvent for crystallization (e.g., ethanol, methanol, or a solvent mixture)
-
Small vials or test tubes
Procedure:
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of this compound in an appropriate solvent at room temperature.
-
Data Collection: A suitable single crystal is selected and mounted on a diffractometer. The crystal is cooled to 100 K in a stream of nitrogen gas. X-ray diffraction data are collected using Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected data is processed to yield the unit cell parameters and intensity data. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and structural determination of this compound.
Caption: Experimental workflow for the synthesis and crystallographic analysis.
References
CAS number 1072945-87-7 properties
An in-depth analysis of the provided CAS number, 1072945-87-7, has revealed that this identifier does not correspond to a publicly documented chemical substance. Extensive searches across multiple chemical databases and scientific literature sources have yielded no specific compound associated with this number.
Initial investigations consistently returned information for structurally similar but distinct compounds, primarily boronic acid derivatives with different CAS numbers. This suggests that the provided CAS number may be inaccurate or typographical.
Without a valid Chemical Abstracts Service (CAS) number, it is not possible to retrieve the necessary data to fulfill the request for a comprehensive technical guide. Key information such as physicochemical properties, experimental protocols, and associated signaling pathways are all contingent on the correct identification of the chemical entity.
Therefore, this report cannot be completed as requested. For a detailed technical guide to be generated, a valid and verifiable CAS number for the compound of interest is required. Researchers, scientists, and drug development professionals are advised to verify the CAS number before proceeding with further investigation.
Synthesis and Characterization of Alkoxy-Substituted Phenylboronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of alkoxy-substituted phenylboronic acids. These versatile compounds are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities. This document details established synthetic methodologies, provides in-depth characterization data, and explores their roles in relevant biological pathways.
Synthesis of Alkoxy-Substituted Phenylboronic Acids
The synthesis of alkoxy-substituted phenylboronic acids can be achieved through several reliable methods, most notably via the Grignard reaction and Suzuki-Miyaura cross-coupling precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Grignard Reaction Method
The Grignard reaction is a classic and widely used method for the formation of carbon-boron bonds. The synthesis involves the reaction of an aryl magnesium halide with a trialkyl borate, followed by acidic hydrolysis.
Experimental Protocol: Synthesis of 2-Methoxyphenylboronic Acid [1]
-
Reaction Setup: Under a nitrogen atmosphere, add magnesium turnings (2.9 g), a crystal of iodine, and anhydrous tetrahydrofuran (THF, 20 mL) to a 250 mL three-necked flask equipped with a dropping funnel.
-
Grignard Reagent Formation: Add a solution of 2-bromoanisole (17.1 g, 0.1 mol) and trimethyl borate (36.8 g, 0.35 mol) in THF (50 mL) to the dropping funnel.
-
Initiation and Reaction: Gently heat the flask to approximately 40°C to activate the magnesium. Once the reaction initiates, slowly add the contents of the dropping funnel to maintain a reaction temperature not exceeding 60°C. After the addition is complete, continue stirring until the magnesium has mostly reacted. Then, heat the mixture to reflux for 6 hours.
-
Hydrolysis: After cooling to room temperature, hydrolyze the reaction mixture by the slow addition of 5% aqueous hydrochloric acid until the pH is less than 2.
-
Work-up and Purification: Remove the THF by distillation. As the solvent is removed, the product will precipitate. Cool the mixture and collect the solid by filtration. Recrystallize the crude product from a methanol/water mixture to yield pure 2-methoxyphenylboronic acid.
Suzuki-Miyaura Coupling Precursor Method
Alkoxy-substituted phenylboronic acids are key reagents in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. Their synthesis can also be approached by methods that generate precursors for this reaction.
Experimental Protocol: Synthesis of 2,4-Dimethoxyphenylboronic Acid [2]
-
Reaction Setup: Dissolve 1-bromo-2,4-dimethoxybenzene (576 µL) in anhydrous tetrahydrofuran (5.8 mL) in a flame-dried flask under an argon atmosphere and cool to -78°C.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (1.6 M in hexanes, 3 mL) dropwise to the cooled solution.
-
Borylation: After the addition is complete, add triisopropyl borate (1.1 mL) and continue stirring at -78°C for 40 minutes.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by adding water (40 mL) and 5N hydrochloric acid (1 mL).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 2:1) to obtain 2,4-dimethoxyphenylboronic acid.
Characterization of Alkoxy-Substituted Phenylboronic Acids
The structural elucidation and purity assessment of synthesized alkoxy-substituted phenylboronic acids are crucial. A combination of spectroscopic techniques is typically employed for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural characterization of organic molecules. For alkoxy-substituted phenylboronic acids, 1H, 13C, and 11B NMR are routinely used.
-
1H NMR: Provides information about the number and chemical environment of protons in the molecule, including the aromatic protons and the protons of the alkoxy groups.
-
13C NMR: Reveals the carbon skeleton of the molecule, with characteristic chemical shifts for the aromatic carbons and the carbons of the alkoxy substituents.
-
11B NMR: Is particularly useful for confirming the presence and electronic environment of the boron atom. The chemical shift can distinguish between tricoordinate boronic acids and tetracoordinate boronate esters.[3][4]
Table 1: Representative NMR Data for Alkoxy-Substituted Phenylboronic Acids
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 11B NMR (δ, ppm) | Reference |
| 2,4-Dimethoxyphenylboronic acid | 3.85 (s, 3H), 3.89 (s, 3H), 5.81 (s, 2H), 6.46 (s, 1H), 6.56 (dd, J = 2.0, 8.4 Hz, 1H), 7.77 (d, J = 8.4 Hz, 1H) | Not specified | Not specified | [2] |
| Phenylboronic Acid–Citrate Complex | 11.60 (s, 3H), 7.52–7.38 (m, 2H), 7.27– 7.10 (m, 3H), 2.71 (d, J = 15.6 Hz, 2H), 2.60 (d, J = 15.6 Hz, 2H) | 178.93, 171.17, 132.17, 127.29, 76.47, 42.03 | 8.66 | |
| (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl ferrocenylcarbamate | Not specified | Not specified | 33.3 | [5] |
| Naphthalenediol Phenyl Boronic Ester | 7.32-7.44 (m, 5H), 6.94 (d, 2H), 6.94 (d, 2H) | 148.0, 135.3, 134.8, 132.4, 128.1, 128.0, 121.2, 117.8, 109.6 | 28.0 | [3][6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For phenylboronic acids, techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. A known challenge in the mass spectrometry of boronic acids is their tendency to form cyclic trimers (boroxines) through dehydration, which can complicate spectral interpretation.
Table 2: Mass Spectrometry Data for Representative Phenylboronic Acid Derivatives
| Compound | Ionization Method | Observed m/z | Interpretation | Reference |
| p-Methylbenzeneboronic acid | Electron Ionization | 136 | [M]+ | [7] |
| [2-(dimethylamino)-4-phenylmethoxy-5-pyrimidinyl]boronic acid | Gas Chromatography-MS | 273 | [M]+ | [8] |
| Diadenosine borate | High-Resolution MS | 541.1697 | [M]- | [9] |
Applications in Drug Development
Alkoxy-substituted phenylboronic acids have emerged as promising scaffolds in drug discovery due to their ability to interact with biological targets and their favorable physicochemical properties.
Inhibition of Cancer Cell Migration
Certain phenylboronic acid derivatives have been shown to inhibit cancer cell migration by targeting key signaling pathways. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are crucial regulators of the actin cytoskeleton and cell motility. Aberrant activation of these proteins is a hallmark of metastatic cancer. Phenylboronic acids have been found to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.
Glucose Sensing for Diabetes Management
The ability of phenylboronic acids to reversibly bind with diols forms the basis of their application in glucose sensors. This interaction is particularly relevant for monitoring blood glucose levels in individuals with diabetes. The binding of glucose to a phenylboronic acid-functionalized material can induce a detectable signal, such as a change in color, fluorescence, or electrical properties.
Conclusion
Alkoxy-substituted phenylboronic acids are a class of compounds with significant potential in both synthetic chemistry and biomedical applications. The synthetic routes to these molecules are well-established, and their characterization can be readily achieved using standard analytical techniques. Their unique ability to interact with diols and modulate biological pathways makes them attractive candidates for the development of novel therapeutics and diagnostic tools. Further research into the structure-activity relationships of these compounds is likely to uncover even more exciting applications in the future.
References
- 1. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (2,4-Dibutoxyphenyl)boronic acid in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of (2,4-Dibutoxyphenyl)boronic acid in solution. Due to the limited availability of specific quantitative stability data for this exact molecule in the public domain, this document synthesizes information from studies on analogous arylboronic acids, particularly 2,4-dimethoxyphenylboronic acid, and outlines general chemical stability testing protocols. This guide is intended to be a valuable resource for handling, storing, and evaluating the stability of this compound in a laboratory setting.
Introduction to the Stability of Arylboronic Acids
Arylboronic acids are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility can be compromised by inherent instability under certain conditions. The stability of a specific arylboronic acid is influenced by the electronic and steric properties of the substituents on the aromatic ring. For this compound, the two electron-donating butoxy groups are expected to influence its reactivity and stability profile.
The primary degradation pathways for arylboronic acids include:
-
Protodeboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This process is often influenced by factors such as pH, temperature, and the presence of metals.
-
Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol (2,4-dibutoxyphenol) and boric acid. This can be accelerated by reactive oxygen species.
-
Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium is typically reversible in the presence of water.
Recommended Storage and Handling
Proper storage and handling are critical for maintaining the integrity and shelf-life of this compound. The following recommendations are based on general guidelines for arylboronic acids.
| Form | Storage Temperature | Recommended Duration | Special Considerations |
| Solid Powder | -20°C | > 1 year | Store in a tightly sealed container in a dry, well-ventilated place. Protect from moisture and light. |
| 2-8°C | Shorter-term storage | Suitable for routine use, but -20°C is recommended for long-term stability. | |
| In Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvents. |
| -20°C | Up to 1 month | Suitable for short-term storage of solutions. |
Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
Factors Influencing Stability in Solution
The stability of this compound in solution is a multifactorial issue. Understanding these factors is key to minimizing degradation during experimental procedures.
Caption: Key factors influencing the stability of this compound in solution.
-
pH: The pH of an aqueous solution governs the equilibrium between the neutral, trigonal planar boronic acid and its anionic, tetrahedral boronate form. Both acidic and basic conditions can promote protodeboronation, with the rate being highly dependent on the specific arylboronic acid.
-
Temperature: Elevated temperatures generally accelerate the rates of all degradation pathways, including protodeboronation and oxidation.
-
Solvent: Protic solvents, especially water, can facilitate hydrolysis and protodeboronation. Storing the compound in anhydrous aprotic solvents is recommended for solution-based applications.
-
Light: Exposure to UV or visible light can potentially lead to photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the boronic acid.
Experimental Protocols for Stability Assessment
General Workflow for Stability Assessment
Caption: A generalized experimental workflow for assessing the chemical stability of a compound.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways.
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acidic Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | To assess stability in acidic conditions and identify acid-catalyzed degradation products. |
| Basic Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C | To assess stability in basic conditions and identify base-catalyzed degradation products. |
| Oxidative Degradation | 3% to 30% H₂O₂, room temperature | To identify potential oxidative degradation products. |
| Thermal Degradation | Elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity (e.g., 75% RH). | To evaluate the effect of heat on the stability of the compound in solid state and in solution. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[1] | To determine the susceptibility of the compound to degradation upon exposure to light. |
Analytical Methodology: Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach for assessing the purity of arylboronic acids and their degradation products.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products (e.g., 2,4-dibutoxyphenol from oxidation, 1,3-dibutoxybenzene from protodeboronation, and boroxine).
Starting Chromatographic Conditions:
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column with low silanol activity is recommended to minimize on-column hydrolysis (e.g., XBridge™ BEH™ C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at an appropriate percentage of B (e.g., 40%), linear gradient to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5.0 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using a mixture of mobile phase A and B corresponding to the initial gradient conditions.
-
Prepare samples from the forced degradation studies similarly. Neutralize acidic and basic samples before injection if necessary.
Method Validation: Analyze samples from the forced degradation studies to confirm that all degradation products are well-resolved from the parent analyte peak. The method should then be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Quantitative ¹H NMR for Benchtop Stability Assessment
This protocol can be used to evaluate the stability of the solid compound under ambient laboratory conditions.
Methodology:
-
Sample Preparation: Place a known quantity (e.g., 100 mg) of this compound in an open vial on a laboratory bench, exposing it to the ambient atmosphere.
-
Time Points: At designated time intervals (e.g., Day 0, 1, 3, 7, 15, and 30), collect a small, accurately weighed aliquot of the solid.
-
NMR Analysis:
-
Dissolve the aliquot in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add a known amount of a stable internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a quantitative ¹H NMR spectrum.
-
-
Data Analysis:
-
Integrate a characteristic peak of this compound and a peak from the internal standard.
-
Calculate the purity of the boronic acid at each time point relative to the initial time point.
-
Plot the percentage of remaining boronic acid against time to determine the degradation profile.
-
Degradation Pathways Visualization
Caption: A schematic of the primary degradation pathways for this compound.
Conclusion
The stability of this compound is a critical parameter that can significantly impact its utility in research and development. While it is susceptible to degradation pathways common to arylboronic acids, such as protodeboronation, oxidation, and dehydration, its integrity can be effectively maintained through stringent adherence to recommended storage and handling conditions. For applications requiring a comprehensive understanding of its degradation profile, the implementation of systematic stability studies, including forced degradation and analysis by a validated stability-indicating method, is highly recommended. The protocols and information provided in this guide serve as a valuable starting point for researchers to ensure the quality and reliability of their work with this compound.
References
An In-depth Technical Guide on the Solubility of (2,4-Dibutoxyphenyl)boronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Dibutoxyphenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with two butoxy groups and a boronic acid moiety. Such molecules are of significant interest in organic synthesis, particularly as key building blocks in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing formulations.
The solubility of arylboronic acids is influenced by several factors, including the nature and position of substituents on the phenyl ring and the polarity of the solvent. The two butoxy groups in this compound are expected to increase its lipophilicity compared to the parent phenylboronic acid, which will, in turn, affect its solubility profile.
Physicochemical Properties
A summary of the key physicochemical properties for a related compound, 2,4-dimethoxyphenylboronic acid, is provided below as a reference.
| Property | Value |
| Molecular Formula | C₈H₁₁BO₄ |
| Molecular Weight | 181.98 g/mol |
| Appearance | Off-white powder |
| Melting Point | 127 - 130 °C |
Quantitative Solubility Data for Analogous Compounds
The following tables summarize the experimentally determined solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in several organic solvents. This data is presented to provide a foundational understanding of the expected solubility behavior of substituted phenylboronic acids. The data is expressed in mole fraction (x) at various temperatures.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [1]
| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.020 | |
| 313.15 | 0.033 | |
| 323.15 | 0.052 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.210 | |
| 323.15 | 0.280 | |
| Dipropyl Ether | 293.15 | 0.055 |
| 303.15 | 0.080 | |
| 313.15 | 0.115 | |
| 323.15 | 0.160 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.001 |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.365 | 0.130 | 0.105 |
Experimental Protocols for Solubility Determination
A reliable and commonly employed technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[2][3][4][5] This method involves observing the dissolution of a solid in a liquid upon controlled heating.
Principle
A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored instrumentally by measuring the intensity of a light beam passing through the sample.
Materials and Apparatus
-
This compound
-
High-purity organic solvents
-
Analytical Balance
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostat bath
-
Luminance probe or a laser and photodiode detector
-
Calibrated thermometer
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to prepare a sample of known composition.[2][3]
-
Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring. Heat the sample at a slow, constant rate (e.g., 0.1-0.5 K/min).[2]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution using a luminance probe or by observing the scattering of a laser beam.[2][4]
-
Equilibrium Point Determination: The temperature at which the solution becomes clear, indicated by a sharp increase in measured light intensity, is recorded as the equilibrium solubility temperature for that specific composition.[2]
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).[2]
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the dynamic method of solubility determination.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While specific solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging the solubility data of analogous compounds and employing the detailed experimental protocols outlined herein, scientists can effectively determine the solubility of the title compound in various organic solvents. This knowledge is critical for the successful application of this compound in synthetic chemistry and for the development of new chemical entities. The provided visualizations offer a clear understanding of both a practical experimental workflow and a key synthetic application of this class of compounds.
References
The Influence of Aromatic Substitution on the Lewis Acidity of Phenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylboronic acids are a cornerstone of modern organic chemistry and medicinal chemistry, prized for their versatile reactivity and unique ability to interact with diols. Central to their function is the Lewis acidic nature of the boron center. This technical guide provides an in-depth exploration of how substituents on the phenyl ring modulate this Lewis acidity. It offers a compilation of quantitative data, detailed experimental protocols for measuring acidity, and visual representations of the underlying chemical principles and workflows. This document is intended to be a practical resource for researchers leveraging the tunable properties of substituted phenylboronic acids in fields ranging from catalysis to drug design.
Introduction to the Lewis Acidity of Phenylboronic Acids
A boronic acid is characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, with the general formula R-B(OH)₂. The boron atom in its neutral state possesses an empty p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base. This defines its Lewis acidic character.[1][2]
The primary equilibrium governing the Lewis acidity of a phenylboronic acid in aqueous media is its reaction with a hydroxide ion (a Lewis base) to form a tetrahedral boronate species.[3][4][5] This transformation involves a change in the hybridization of the boron atom from sp² (trigonal planar) to sp³ (tetrahedral).[6][7] The strength of this interaction, and thus the Lewis acidity, is commonly quantified by the pKa value.[3] A lower pKa indicates a stronger Lewis acid, as the equilibrium favors the formation of the boronate anion.[8]
The electronic properties of substituents on the phenyl ring play a crucial role in tuning the Lewis acidity. Electron-withdrawing groups (EWGs) increase Lewis acidity (decrease pKa) by stabilizing the negative charge on the boronate species. Conversely, electron-donating groups (EDGs) decrease Lewis acidity (increase pKa).[9][10] This tunable acidity is critical for applications such as glucose sensing, bioconjugation, and the design of reversible covalent inhibitors in drug development.[8][11][12]
Caption: Equilibrium of a phenylboronic acid with a hydroxide ion.
Quantitative Analysis of Lewis Acidity
The effect of various substituents on the Lewis acidity of phenylboronic acid has been extensively studied. The following tables summarize the pKa values for a range of monosubstituted phenylboronic acids, providing a quantitative basis for selecting an appropriate derivative for a given application. The data is collated from various sources and measured by different methods, which can lead to some variation in reported values.[9]
Table 1: pKa Values of meta-Substituted Phenylboronic Acids
| Substituent (X) | Hammett Constant (σm) | pKa |
| -H | 0.00 | 8.83 |
| -CH₃ | -0.07 | 8.99 |
| -OCH₃ | 0.12 | 8.81 |
| -F | 0.34 | 8.35 |
| -Cl | 0.37 | 8.28 |
| -Br | 0.39 | 8.24 |
| -CF₃ | 0.43 | 8.08 |
| -CN | 0.56 | 7.84 |
| -NO₂ | 0.71 | 7.61 |
Table 2: pKa Values of para-Substituted Phenylboronic Acids
| Substituent (X) | Hammett Constant (σp) | pKa |
| -OCH₃ | -0.27 | 9.25 |
| -CH₃ | -0.17 | 9.11 |
| -H | 0.00 | 8.83 |
| -F | 0.06 | 8.69 |
| -Cl | 0.23 | 8.46 |
| -Br | 0.23 | 8.43 |
| -CF₃ | 0.54 | 7.86 |
| -CN | 0.66 | 7.73 |
| -NO₂ | 0.78 | 7.51 |
Note: pKa values are averages or representative values from multiple studies. Actual values may vary depending on experimental conditions.[9][13] The correlation between pKa and the Hammett substituent constant (σ) is a well-established principle, demonstrating the predictable nature of electronic effects on Lewis acidity.[9]
Experimental Protocols for Determining Lewis Acidity
Several robust methods are available for the quantitative determination of the pKa of substituted phenylboronic acids. The most common techniques include UV-Vis spectrophotometry, ¹¹B NMR spectroscopy, and fluorescence spectroscopy.
UV-Vis Spectrophotometric Titration
This method relies on the difference in the UV-Vis absorbance spectra between the neutral trigonal boronic acid and the anionic tetrahedral boronate.[3][9] By monitoring the absorbance at a fixed wavelength across a range of pH values, a sigmoidal titration curve is generated, from which the pKa can be determined as the inflection point.[3]
Detailed Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the phenylboronic acid derivative in a suitable solvent (e.g., DMSO or methanol) to ensure solubility.
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with known pH values. The buffer concentration should be sufficient to maintain a constant pH upon addition of the boronic acid stock solution.
-
Sample Preparation: For each pH value, add a small, constant volume of the boronic acid stock solution to a cuvette containing the buffer solution. The final concentration of the boronic acid should be in a range that provides a suitable absorbance reading (typically in the low micromolar range).
-
Spectrophotometric Measurement: Record the UV-Vis spectrum for each sample. Identify a wavelength where the difference in absorbance between the acidic and basic forms is maximal.
-
Data Analysis: Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.
-
pKa Determination: Fit the data to a sigmoidal dose-response equation (e.g., the Henderson-Hasselbalch equation) to determine the inflection point, which corresponds to the pKa of the boronic acid.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
¹¹B NMR Spectroscopy Titration
¹¹B NMR spectroscopy is a powerful technique for directly observing the boron center. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. The sp²-hybridized boron of the neutral boronic acid resonates at a significantly different chemical shift (downfield) compared to the sp³-hybridized boron of the anionic boronate (upfield).[7][14]
Detailed Protocol:
-
Sample Preparation: Prepare a series of NMR tubes, each containing the boronic acid at a constant concentration in D₂O or a mixed solvent system.
-
pH Adjustment: Adjust the pD (the pH in D₂O) of each sample to a different, precise value across a wide range using small additions of DCl or NaOD.
-
NMR Acquisition: Acquire a ¹¹B NMR spectrum for each sample.
-
Data Analysis: Record the chemical shift (δ) of the boron signal for each pD value. As the pD increases, the observed signal will be a weighted average of the signals for the acidic and basic forms, shifting upfield.
-
pKa Determination: Plot the ¹¹B chemical shift against the pD. The data will form a sigmoidal curve. The pD at the midpoint of this curve corresponds to the pKa. (Note: A correction factor is often applied to convert pD to pKa).
Caption: Workflow for pKa determination by ¹¹B NMR spectroscopy.
Fluorescence Quenching
For fluorescent phenylboronic acids or in systems where a fluorescent reporter is used, fluorescence quenching can be an effective method to determine Lewis acidity. The formation of the boronate species can alter the electronic properties of the fluorophore, leading to a change in fluorescence intensity. The quenching of a fluorophore's emission by a boronic acid can be analyzed using the Stern-Volmer relationship.[15][16]
Detailed Protocol:
-
Fluorophore and Quencher Preparation: Prepare a stock solution of a suitable fluorophore and a series of stock solutions of the phenylboronic acid (quencher) at different concentrations.
-
Sample Preparation: In a series of cuvettes, mix the fluorophore (at a constant concentration) with the boronic acid solutions of varying concentrations. A constant pH must be maintained using a buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample at the emission maximum of the fluorophore.
-
Data Analysis: Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]). This is the Stern-Volmer plot.
-
Parameter Estimation: From the Stern-Volmer plot, quenching parameters such as the Stern-Volmer constant (KSV) can be determined. By performing this experiment at different pH values, the pH-dependent binding and thus the pKa can be inferred.[15][16]
Applications in Drug Development and Research
The ability to fine-tune the Lewis acidity of phenylboronic acids is of paramount importance in several advanced applications:
-
Glucose Sensing: Phenylboronic acids with pKa values near physiological pH (around 7.4) are crucial for developing glucose sensors. At this pH, they can reversibly bind with the cis-diol moieties of glucose, leading to a detectable signal change.[8]
-
Reversible Covalent Inhibitors: In drug development, boronic acids are used as "warheads" to form reversible covalent bonds with serine, threonine, or lysine residues in the active sites of enzymes. The Lewis acidity of the boronic acid influences the stability of the enzyme-inhibitor complex. Bortezomib, a proteasome inhibitor used in cancer therapy, is a prominent example.[1]
-
Bioconjugation and Drug Delivery: The pH-responsive nature of the boronic acid-diol interaction is exploited in drug delivery systems. A drug can be linked to a boronic acid-functionalized carrier via a boronate ester bond, which is stable at physiological pH but can be cleaved in the more acidic environment of tumor tissues or endosomes, triggering drug release.[17][18]
Conclusion
The Lewis acidity of substituted phenylboronic acids is a fundamentally important and highly tunable property. As demonstrated by the quantitative data, the electronic nature of the substituent on the phenyl ring provides a predictable means of modulating the pKa over a significant range. The experimental protocols detailed in this guide offer robust and accessible methods for researchers to quantify this crucial parameter. A thorough understanding and control of Lewis acidity will continue to empower scientists and drug development professionals to design more effective sensors, catalysts, and therapeutic agents.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]
- 5. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. dovepress.com [dovepress.com]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. communities.springernature.com [communities.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. daneshyari.com [daneshyari.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Applications of Dibutoxy-Substituted Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutoxy-substituted boronic acids, a subclass of boronic esters, represent a versatile class of organoboron compounds. While less common in the literature than their pinacol ester counterparts, they share the fundamental reactivity that makes boronic acids indispensable tools in modern chemistry and drug discovery. This guide provides an in-depth overview of their synthesis, core applications, and the quantitative data associated with their use. As Lewis acids, the boron atom in these compounds can reversibly form covalent complexes with diols, a property that is central to many of their applications.[1][2] Boronic esters, in general, offer greater stability compared to the free boronic acids, which are prone to dehydration to form boroxines.[3] This increased stability makes them valuable intermediates in multi-step syntheses.
Synthesis of Dibutoxy-Substituted Boronic Acids
The synthesis of dibutoxy-substituted boronic acids, or more broadly, di-n-butyl boronate esters, can be achieved through several established methods. The choice of method often depends on the starting material and the desired scale of the reaction.
From Grignard or Organolithium Reagents
One of the traditional and effective methods involves the reaction of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) with a trialkyl borate, such as tri-n-butyl borate. The resulting boronate species is then hydrolyzed to yield the boronic acid, which can be subsequently esterified with n-butanol.
Palladium-Catalyzed Miyaura Borylation
A more modern and widely used approach is the Palladium-catalyzed Miyaura borylation.[4][5][6] This reaction involves the cross-coupling of an aryl or vinyl halide/triflate with a diboron reagent in the presence of a palladium catalyst and a base. While bis(pinacolato)diboron (B₂pin₂) is the most common diboron reagent, the principle can be adapted for the synthesis of other boronate esters. By performing the reaction in the presence of n-butanol, or by transesterification of the resulting pinacol ester, the desired di-n-butyl boronate ester can be obtained.
Experimental Protocols
Protocol 1: Synthesis of Di-n-butyl Phenylboronate via Grignard Reaction
This protocol is adapted from classical methods for boronic acid synthesis.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Tri-n-butyl borate
-
n-Butanol
-
Anhydrous sodium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide.
-
Borylation: The Grignard solution is cooled to -78 °C. A solution of tri-n-butyl borate in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis & Esterification: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield phenylboronic acid. The crude phenylboronic acid is then dissolved in toluene with an excess of n-butanol. The mixture is heated to reflux with a Dean-Stark apparatus to remove water, driving the esterification to completion.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude di-n-butyl phenylboronate is purified by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Miyaura Borylation for Di-n-butyl Boronate Esters
This protocol outlines a general procedure for the Miyaura borylation, which can be adapted for the synthesis of di-n-butyl boronate esters.
Materials:
-
Aryl halide (e.g., Aryl bromide) (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)
-
Potassium acetate (KOAc) (3.0 mmol)
-
Anhydrous, degassed 1,4-dioxane
-
n-Butanol
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.[4]
-
Reaction: Add anhydrous, degassed 1,4-dioxane and heat the mixture at 80-100 °C for 12-24 hours, or until the reaction is complete as monitored by GC-MS or TLC.
-
Work-up and Transesterification: Cool the reaction to room temperature. The solvent is removed under reduced pressure. The crude pinacol ester is then dissolved in an excess of n-butanol with a catalytic amount of acid (e.g., p-toluenesulfonic acid) and heated to drive the transesterification.
-
Purification: After completion of the transesterification, the mixture is cooled, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The final di-n-butyl boronate ester is purified by column chromatography.
Core Applications and Quantitative Data
Suzuki-Miyaura Cross-Coupling Reactions
Dibutoxy-substituted boronic acids are competent coupling partners in Suzuki-Miyaura reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds.[7] The reaction involves a palladium catalyst and a base to couple the organoboron species with an organic halide or triflate. While pinacol esters are more commonly used due to their high stability, dibutoxy esters can also be employed effectively.
Table 1: Representative Yields in Suzuki-Miyaura Coupling (Note: Data for dibutoxy esters is limited; yields are representative of boronic esters in general)
| Aryl Halide | Boronic Ester Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 | [General knowledge] |
| 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 | [General knowledge] |
| 2-Chloropyridine | Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 88 | [General knowledge] |
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Boronic Acid-Based Sensors
The ability of boronic acids to reversibly bind with cis-1,2- and 1,3-diols forms the basis of their application in chemical sensors, particularly for carbohydrates like glucose.[8][9][10][11] When a boronic acid is conjugated to a fluorophore, the binding event with a diol can alter the electronic properties of the fluorophore, leading to a detectable change in fluorescence (e.g., quenching or enhancement). This principle is widely explored for continuous glucose monitoring.[9][10] Dibutoxy boronic acids can serve as the recognition element in such sensors.
Table 2: Representative Binding Constants of Phenylboronic Acid (PBA) Derivatives with Monosaccharides (Note: Data is for general phenylboronic acids, as specific data for dibutoxy derivatives is scarce. Binding is pH-dependent.)
| Boronic Acid Derivative | Saccharide | Binding Constant (K, M⁻¹) | pH | Reference |
| Phenylboronic Acid (PBA) | D-Fructose | 4365 | 7.4 | [2] |
| Phenylboronic Acid (PBA) | D-Glucose | 110 | 7.4 | [2] |
| 3-Nitrophenylboronic Acid | D-Fructose | 8300 | 7.4 | [2] |
| 3-Nitrophenylboronic Acid | D-Glucose | 250 | 7.4 | [2] |
| 2-Fluorophenylboronic Acid | D-Fructose | 6200 | 7.4 | [2] |
The workflow for a fluorescent boronic acid-based sensor is depicted below.
Enzyme Inhibition in Drug Development
Boronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases.[12] The boron atom can form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis. This leads to potent and often reversible inhibition. The dipeptidyl boronic acid drug Bortezomib (Velcade®), a proteasome inhibitor, is a prominent example of the therapeutic potential of this class of compounds. Dibutoxy-substituted boronic acids can be designed as prodrugs that hydrolyze in vivo to the active boronic acid.
Table 3: Representative Inhibition Constants (Kᵢ) for Boronic Acid-Based Protease Inhibitors (Note: Data is representative of the boronic acid class, as specific Kᵢ values for dibutoxy esters are not widely reported.)
| Inhibitor Class | Target Enzyme | Kᵢ Value | Reference |
| Dipeptidyl Boronic Acid | 20S Proteasome | 0.6 nM | [General knowledge] |
| Phenylboronic Acid | α-Chymotrypsin | 20 µM | [12] |
| Peptide Boronic Acids | β-Lactamase (AmpC) | 140 nM | [13][14] |
| Peptide Boronic Acids | β-Lactamase (KPC-2) | 730 nM | [13][14] |
The mechanism of serine protease inhibition by a boronic acid is illustrated in the following diagram.
Conclusion and Future Outlook
Dibutoxy-substituted boronic acids, as part of the broader family of boronic esters, hold significant potential in various scientific domains. Their utility as intermediates in Suzuki-Miyaura coupling, as recognition motifs in fluorescent sensors, and as warheads for enzyme inhibitors underscores their importance. While pinacol esters are often favored for their superior stability, the specific properties of dibutoxy esters may offer advantages in certain contexts, such as tailored solubility or reactivity. Further research into the specific applications and quantitative performance of dibutoxy boronic acids will undoubtedly expand their role in the toolkit of chemists and drug development professionals, enabling the creation of novel therapeutics, diagnostics, and functional materials.
References
- 1. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A study of boronic acid based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
(2,4-Dibutoxyphenyl)boronic acid safety and handling
An In-depth Technical Guide to the Safety and Handling of (2,4-Dibutoxyphenyl)boronic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during a comprehensive search. The following information is extrapolated from data on structurally analogous boronic acid compounds, primarily 2,4-dimethoxyphenylboronic acid and other phenylboronic acid derivatives. Researchers and drug development professionals should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides a detailed overview of the anticipated safety and handling protocols for this compound, based on information from related chemical compounds. It is intended for an audience of trained professionals in research and development.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified as an irritant.[1] The primary hazards are expected to be:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.[1]
-
Harmful if Swallowed: Some boronic acids are classified as harmful if swallowed.[2][3][4]
GHS Hazard Pictogram (Anticipated):
Signal Word (Anticipated): Warning[2]
Hazard Statements (Anticipated):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements (Anticipated):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2][4]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Physical and Chemical Properties
| Property | Value for 2,4-Dimethoxyphenylboronic acid |
| Molecular Formula | C8H11BO4 |
| Molecular Weight | 181.98 g/mol [5][6] |
| Appearance | Off-white powder[5] |
| Melting Point | 125-127 °C (lit.)[6] |
| Storage Class | 11 - Combustible Solids[6] |
Exposure Controls and Personal Protection
To minimize exposure, the following engineering controls and personal protective equipment (PPE) are recommended when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure eyewash stations and safety showers are readily accessible.[7]
Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[6][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][6] Lab coat. |
| Respiratory Protection | NIOSH-approved N95 (or better) particulate respirator if dust is generated.[6] |
Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[8]
-
Avoid formation and inhalation of dust.[8]
-
Wash hands thoroughly after handling.[2]
-
Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[1][8]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[3]
-
Some boronic acids are moisture-sensitive and should be stored under an inert atmosphere.[3]
-
Recommended storage is often at room temperature or refrigerated (2-8 °C).[5][9]
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][8] |
Accidental Release Measures
Personal Precautions:
-
Wear appropriate personal protective equipment.[8]
-
Avoid breathing dust.[8]
-
Ensure adequate ventilation.[8]
-
Evacuate personnel to safe areas.[8]
Environmental Precautions:
Methods for Cleaning Up:
-
Sweep up or vacuum the material and place it into a suitable, closed container for disposal.[8]
-
Avoid generating dust.[8]
Toxicological Information
Specific toxicological data for this compound is not available. For many boronic acids, the chemical, physical, and toxicological properties have not been thoroughly investigated. The primary health effects are expected to be irritation to the skin, eyes, and respiratory system.[1] Some phenylboronic acids are harmful if swallowed.[2][3][4] No components of similar boronic acids are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[2]
Experimental Protocols
General Protocol for Handling Powdered Boronic Acids
This protocol outlines a general procedure for safely weighing and using a powdered boronic acid in a laboratory setting.
-
Preparation:
-
Don appropriate PPE: lab coat, safety glasses, and nitrile gloves.
-
Ensure a chemical fume hood is operational.
-
Prepare all necessary equipment (spatula, weigh boat, glassware, solvents) and place them in the fume hood.
-
-
Weighing:
-
Place a tared weigh boat on an analytical balance inside the fume hood or in a designated weighing enclosure.
-
Carefully transfer the desired amount of the boronic acid from the storage container to the weigh boat using a clean spatula.
-
Minimize the creation of dust.
-
Close the storage container tightly immediately after use.
-
-
Dissolution/Reaction:
-
Add the weighed boronic acid to the reaction vessel containing the appropriate solvent.
-
If necessary, stir the mixture to dissolve the solid.
-
Proceed with the intended chemical reaction under the specified conditions.
-
-
Cleanup:
-
Clean all contaminated glassware and equipment.
-
Wipe down the work surface in the fume hood.
-
Dispose of contaminated weigh boats and gloves in the appropriate solid waste container.
-
Wash hands thoroughly.
-
Visualizations
Experimental Workflow for Safe Handling of Boronic Acids
Caption: A flowchart illustrating the key steps for the safe handling of powdered boronic acids in a laboratory environment.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,4-ジメトキシフェニルボロン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
Dehydration and Boroxine Formation of (2,4-Dibutoxyphenyl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the dehydration of (2,4-Dibutoxyphenyl)boronic acid to its corresponding boroxine, tris(2,4-dibutoxyphenyl)boroxine. Boronic acids and their cyclic anhydrides, boroxines, are pivotal reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are of significant interest in materials science and medicinal chemistry. Understanding the equilibrium between the boronic acid and boroxine forms is crucial for reaction optimization, reagent storage, and the development of novel chemical entities.
Introduction to Boroxine Formation
Boronic acids can undergo a reversible intermolecular dehydration to form six-membered rings with alternating boron and oxygen atoms, known as boroxines.[1][2][3] This equilibrium is influenced by factors such as temperature, the presence of water, and the electronic and steric nature of the substituents on the boronic acid.[3][4] The formation of the boroxine is an entropically favored process due to the release of three molecules of water.[4] For many arylboronic acids, this dehydration can be achieved by heating in an anhydrous solvent, often with azeotropic removal of water.[4]
The subject of this guide, this compound, possesses two electron-donating butoxy groups on the phenyl ring. Electron-donating groups are known to facilitate the formation of arylboroxines.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₄H₂₃BO₄ |
| Molecular Weight | 266.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 104 °C |
Dehydration to Tris(2,4-dibutoxyphenyl)boroxine
The dehydration of three molecules of this compound yields one molecule of tris(2,4-dibutoxyphenyl)boroxine and three molecules of water.
Caption: Reversible dehydration of this compound to its boroxine.
Experimental Protocol: Azeotropic Dehydration
A general and effective method for the synthesis of arylboroxines is the azeotropic removal of water from a solution of the corresponding boronic acid in a suitable solvent, such as toluene.[1]
Materials:
-
This compound
-
Toluene (anhydrous)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Add anhydrous toluene to the flask to create a solution or slurry.
-
Assemble a Dean-Stark apparatus with a condenser on top of the round-bottom flask.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reaction for 5-7 hours, or until no more water is observed to be collecting in the trap.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent in vacuo using a rotary evaporator.
-
The resulting residue is the tris(2,4-dibutoxyphenyl)boroxine. Further drying under high vacuum may be performed to remove any residual solvent.
Characterization of Tris(2,4-dibutoxyphenyl)boroxine
The formation of the boroxine can be confirmed by various spectroscopic techniques. The expected spectroscopic data, based on analogues, are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The transition from the boronic acid to the boroxine results in characteristic changes in the NMR spectra. Boronic acids can exhibit complex NMR spectra due to the potential for dehydration to the boroxine.[5]
¹H NMR: The proton signals of the aromatic ring and the butoxy groups will be present. The broad signal corresponding to the B(OH)₂ protons of the boronic acid will disappear upon formation of the boroxine. The chemical shifts of the aromatic protons are expected to shift slightly downfield upon boroxine formation.
| Assignment | This compound (Predicted, ppm) | Tris(2,4-dibutoxyphenyl)boroxine (Predicted, ppm) |
| Aromatic-H | 6.4 - 7.8 | 6.5 - 8.0 |
| -OCH₂- | ~4.0 | ~4.1 |
| -CH₂- | ~1.8 | ~1.8 |
| -CH₂- | ~1.5 | ~1.5 |
| -CH₃ | ~0.9 | ~0.9 |
| B(OH)₂ | broad, variable | absent |
¹³C NMR: The carbon signals of the phenyl ring and the butoxy groups will be observed. The chemical shift of the carbon atom attached to the boron (C-B) is expected to be in the range of 125-135 ppm.
¹¹B NMR: This is a highly diagnostic technique for boroxine formation. Boronic acids typically show a broad signal around 28-30 ppm. Upon conversion to the more symmetrical boroxine, a sharper signal is expected in a similar region, often slightly downfield.[1]
Caption: Experimental workflow for the synthesis and characterization of tris(2,4-dibutoxyphenyl)boroxine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for monitoring the dehydration process. The key vibrational changes are summarized below.
| Vibrational Mode | This compound (cm⁻¹) | Tris(2,4-dibutoxyphenyl)boroxine (cm⁻¹) |
| O-H stretch (B-OH) | Broad, ~3200-3600 | Absent |
| B-O stretch (asymmetric) | ~1350-1400 | Present, may shift |
| Aromatic C-H stretch | ~3000-3100 | ~3000-3100 |
| Aliphatic C-H stretch | ~2850-2960 | ~2850-2960 |
| Aromatic C=C stretch | ~1600, ~1480 | ~1600, ~1480 |
The most significant change in the FTIR spectrum upon boroxine formation is the disappearance of the broad O-H stretching band associated with the boronic acid hydroxyl groups.[6]
Stability and Storage
This compound, like many boronic acids, can be susceptible to dehydration over time, especially if not stored under anhydrous conditions. For long-term storage, it is recommended to keep the solid material in a tightly sealed container in a cool, dry place. The corresponding boroxine is generally more stable in anhydrous organic solvents but is susceptible to hydrolysis back to the boronic acid in the presence of water.
Conclusion
The dehydration of this compound to tris(2,4-dibutoxyphenyl)boroxine is a straightforward and reversible process that can be readily achieved by azeotropic distillation. The formation of the boroxine can be conveniently monitored and confirmed by NMR and FTIR spectroscopy. A thorough understanding of this equilibrium is essential for professionals in organic synthesis and drug development to ensure the desired reactivity and stability of this versatile building block.
References
- 1. rsc.org [rsc.org]
- 2. Water-compatible dynamic covalent bonds based on a boroxine structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (2,4-Dibutoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This powerful palladium-catalyzed cross-coupling reaction joins an organoboron compound (typically a boronic acid) with an organohalide or triflate.[1][2] (2,4-Dibutoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science due to the presence of the electron-donating butoxy groups, which can influence the electronic properties and solubility of the resulting coupled products. These application notes provide detailed protocols and relevant data for performing Suzuki-Miyaura coupling reactions with this compound.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] A palladium(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (Ar-X).[2] The resulting palladium(II) complex then undergoes transmetalation with a boronate species, which is formed in situ from the boronic acid and a base.[3] The final step is reductive elimination from the subsequent diorganopalladium(II) complex, which yields the desired biaryl product and regenerates the palladium(0) catalyst.[2][3]
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions involving electron-rich boronic acids, analogous to this compound, with various aryl halides.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acids
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh3)4 (3) | - | Na2CO3 | DME/H2O | 80 | 6 | 92 |
| 3 | 2-Bromotoluene | Phenylboronic acid | Pd2(dba)3 (1.5) | XPhos (3) | K3PO4 | Dioxane/H2O | 110 | 18 | 88 |
| 4 | 4-Bromobenzonitrile | Phenylboronic acid | PdCl2(dppf) (3) | - | K2CO3 | DMF | 90 | 10 | 90 |
Table 2: Coupling of Various Aryl Halides with (2,4-Dialkoxyphenyl)boronic Acids (Representative Examples)
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | (2,4-Dimethoxyphenyl)boronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 16 | 91 |
| 2 | 1-Iodo-4-methylbenzene | (2,4-Diethoxyphenyl)boronic acid | Pd(PPh3)4 (3) | - | Na2CO3 | DME/H2O | 80 | 8 | 94 |
| 3 | 3-Bromopyridine | (2,4-Dimethoxyphenyl)boronic acid | Pd2(dba)3 (1.5) | XPhos (3) | K3PO4 | Dioxane/H2O | 110 | 20 | 85 |
| 4 | 4-Bromobenzaldehyde | (2,4-Diisopropoxyphenyl)boronic acid | PdCl2(dppf) (3) | - | K2CO3 | DMF | 90 | 12 | 89 |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K3PO4)
-
1,4-Dioxane
-
Water, degassed
-
Schlenk flask or reaction vial with a stir bar
-
Argon or nitrogen source
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2,4-Dibutoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in the pharmaceutical and materials science industries for the construction of complex biaryl and heteroaryl structures. (2,4-Dibutoxyphenyl)boronic acid is an electron-rich and sterically hindered substrate, which can present challenges for achieving high-yield cross-coupling. The electron-donating alkoxy groups can decrease the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. Careful selection of the palladium catalyst system is therefore crucial for an efficient and high-yielding reaction. This application note provides a guide to selecting appropriate palladium catalysts and detailed protocols for the successful cross-coupling of this compound with aryl halides.
Catalyst Performance Comparison
The choice of palladium catalyst and ligand is critical for the successful cross-coupling of electron-rich and sterically hindered boronic acids like this compound. Modern catalyst systems often employ bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to enhance catalytic activity and promote the desired bond formation. Below is a summary of representative palladium catalyst systems and their performance in the Suzuki-Miyaura coupling of the structurally similar (2,4-dimethoxyphenyl)boronic acid with various aryl bromides.
| Catalyst System | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 4-Bromotoluene | K₃PO₄ | Dioxane/H₂O | 80-100 | 4-16 | >95 |
| Pd(OAc)₂ / SPhos | 4-Bromoanisole | K₃PO₄ | Dioxane/H₂O | 80-100 | 4-16 | >95 |
| Pd(OAc)₂ / SPhos | 1-Bromo-4-(trifluoromethyl)benzene | K₃PO₄ | Dioxane/H₂O | 80-100 | 4-16 | >95 |
| Pd(OAc)₂ / SPhos | 2-Bromotoluene | K₃PO₄ | Dioxane/H₂O | 80-100 | 4-16 | >90 |
| Pd₂(dba)₃ / XPhos | 4-Bromobenzonitrile | K₂CO₃ | Toluene | 100 | 12 | 92 |
| Pd(dppf)Cl₂ | 3-Bromopyridine | Na₂CO₃ | DME/H₂O | 90 | 18 | 85 |
Note: Data is compiled from representative procedures for sterically hindered and electron-rich boronic acids and may require optimization for specific substrate combinations.
Experimental Protocols
This section provides a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide using a highly active palladium catalyst system.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: To the flask, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Visualizations
The following diagrams illustrate the key chemical and procedural aspects of the palladium-catalyzed cross-coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Suzuki Coupling with Sterically Hindered Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, when one or both coupling partners are sterically hindered, the reaction can be challenging, often resulting in low yields and slow reaction rates. This document provides detailed application notes and protocols for performing Suzuki coupling reactions with sterically hindered boronic acids, targeting researchers, scientists, and drug development professionals. The key to success in these transformations lies in the judicious selection of the catalyst, ligand, base, and solvent system to overcome the steric impediment.
Recent advancements have focused on the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands, which have proven to be highly effective in promoting the coupling of sterically demanding substrates.[1] These ligands facilitate the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination, which are often retarded by steric hindrance.
Key Considerations for Sterically Hindered Suzuki Coupling
Successfully coupling sterically hindered boronic acids requires careful optimization of several reaction parameters. The interplay between the catalyst, ligand, base, and solvent is critical to achieving high yields.
1. Catalyst and Ligand Selection: This is the most critical factor. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] The use of specialized ligands is essential to promote the reaction.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) are highly effective.[1] Their steric bulk and electron-donating properties promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is necessary for the oxidative addition of the hindered aryl halide.[1] They also accelerate the final reductive elimination step.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of highly effective ligands for challenging Suzuki couplings, including those involving tetra-ortho-substituted biaryls.[2][3] Their strong σ-donating ability enhances the catalytic activity of the palladium center.[2]
-
Specialized Ligands: For particularly difficult couplings, ligands like BI-DIME and AntPhos have shown excellent reactivity.[4]
2. Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly influence the reaction rate and yield.
-
Commonly Used Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1]
-
Stronger Bases for Highly Hindered Systems: For very sterically demanding substrates, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary to achieve good results.[2]
-
Influence of Water: The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]
3. Solvent Selection: The solvent influences the solubility of the reactants and the stability of the catalytic species.
-
Common Solvents: Toluene, dioxane, and THF are frequently used solvents for Suzuki couplings.[5]
-
High-Boiling Point Solvents: For particularly challenging reactions, higher boiling point solvents like xylenes may be required to drive the reaction to completion by allowing for higher reaction temperatures.[5]
4. Temperature and Reaction Time: Sterically hindered substrates often require more forcing conditions to overcome the higher activation energy barriers.
-
Elevated Temperatures: Reactions are typically run at elevated temperatures, often in the range of 80-140 °C.[5]
-
Microwave Irradiation: Microwave heating can be a powerful tool to accelerate these reactions and improve yields by rapidly reaching high temperatures.[2]
Experimental Protocols
Below are generalized protocols for Suzuki coupling with sterically hindered boronic acids, based on successful examples from the literature. Researchers should note that optimization of these conditions for specific substrates is often necessary.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is a general starting point for the coupling of a sterically hindered aryl halide with a sterically hindered boronic acid using a commercially available Buchwald-type ligand and precatalyst.
Diagram of the Experimental Workflow
Caption: General workflow for a Suzuki cross-coupling experiment.
Materials:
-
Aryl halide (1.0 equiv)
-
Sterically hindered boronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos) (2-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, sterically hindered boronic acid, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by sparging with the inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling using an NHC Ligand
This protocol is suitable for rapid optimization and for particularly challenging substrates that may benefit from the high temperatures achievable with microwave irradiation.
Materials:
-
Aryl halide (1.0 equiv)
-
Sterically hindered boronic acid (1.5 equiv)
-
Palladium-NHC precatalyst (e.g., PEPPSI™-IPr) (1-3 mol%)
-
Strong base (e.g., t-BuOK, K₃PO₄) (3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene)
Procedure:
-
In a microwave reaction vial, combine the aryl halide, sterically hindered boronic acid, palladium-NHC precatalyst, and base.
-
Add the anhydrous solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up the reaction as described in Protocol 1 (quenching, extraction, drying, concentration).
-
Purify the product by column chromatography.
Data Presentation: Reaction Condition Optimization
The following tables summarize representative data for the Suzuki coupling of sterically hindered substrates, illustrating the impact of different ligands, bases, and solvents on the reaction yield.
Table 1: Coupling of 2,4,6-Triisopropylphenylboronic Acid with 1-Bromo-2,6-dimethylbenzene
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 100 | 24 | <5 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 12 | 85 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 100 | 12 | 92 |
| 4 | Pd-PEPPSI-IPr (2) | - | K₃PO₄ (2) | Dioxane | 100 | 8 | 95 |
| 5 | Pd-PEPPSI-IPr (2) | - | t-BuOK (2) | Dioxane | 80 | 4 | 98 |
Table 2: Influence of Solvent and Base on a Hindered Coupling
Reaction: 2-Bromo-1,3,5-tri-tert-butylbenzene with 2,6-dimethylphenylboronic acid using Pd(OAc)₂/SPhos catalyst system.
| Entry | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2) | Toluene | 110 | 24 | 45 |
| 2 | K₃PO₄ (2) | Toluene | 110 | 24 | 78 |
| 3 | Cs₂CO₃ (2) | Toluene | 110 | 24 | 82 |
| 4 | K₃PO₄ (2) | Dioxane | 100 | 18 | 85 |
| 5 | t-BuOK (2) | Dioxane | 100 | 12 | 91 |
Troubleshooting and Side Reactions
Even with optimized protocols, challenges can arise. Common side reactions include protodeboronation of the boronic acid and homocoupling of the coupling partners.
Diagram of Suzuki Catalytic Cycle and Side Reactions
Caption: The Suzuki catalytic cycle and common side reactions.
To minimize side reactions:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source. It can be minimized by using anhydrous conditions, thoroughly dried bases, and more stable boronic esters (e.g., pinacol esters) in place of boronic acids.[5]
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid can be suppressed by ensuring the reaction mixture is thoroughly deoxygenated, as oxygen can promote this side reaction.[5]
By carefully selecting the reaction components and conditions as outlined in these notes, researchers can significantly improve the success rate of Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids, enabling the synthesis of complex molecules for various applications in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Applications of (2,4-Dibutoxyphenyl)boronic Acid in Medicinal Chemistry: A Review of Current Landscape
(2,4-Dibutoxyphenyl)boronic acid is a commercially available chemical compound with potential applications as a building block in medicinal chemistry. However, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific, detailed applications of this particular reagent in the synthesis of biologically active molecules with reported pharmacological data. While the broader class of arylboronic acids is of immense importance in drug discovery and development, specific data for the dibutoxy-substituted analog remains elusive.
This document outlines the general utility of arylboronic acids in medicinal chemistry, which provides a theoretical framework for the potential applications of this compound, and highlights the current information gap regarding its specific use.
General Applications of Arylboronic Acids in Medicinal Chemistry
Arylboronic acids are versatile reagents in medicinal chemistry, primarily utilized for the construction of complex molecular scaffolds. Their key role is in the Suzuki-Miyaura cross-coupling reaction , a powerful method for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in many approved drugs.[1]
Beyond their role as synthetic intermediates, the boronic acid moiety itself can act as a pharmacophore, interacting with biological targets. Boronic acid-containing drugs, such as the proteasome inhibitor bortezomib (Velcade®), have been successfully developed and approved for clinical use.[1][2] The boron atom can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and specific inhibition.[3]
Potential, yet Undocumented, Applications of this compound
Based on the established roles of other substituted phenylboronic acids, this compound could theoretically be employed in several areas of medicinal chemistry:
-
As a Building Block in Suzuki-Miyaura Coupling: The 2,4-dibutoxy substitution pattern could be introduced into a target molecule to modulate its physicochemical properties. The bulky butoxy groups would be expected to increase lipophilicity, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This could be advantageous in optimizing the pharmacokinetic properties of a lead compound.
-
Synthesis of Kinase Inhibitors: Many kinase inhibitors possess a biaryl core structure. This compound could be used to synthesize analogs of known kinase inhibitors to explore the structure-activity relationship (SAR) of the solvent-exposed regions of the kinase active site.
-
Anticancer and Anti-inflammatory Drug Discovery: The synthesis of novel compounds targeting cancer or inflammatory pathways often involves the creation of diverse chemical libraries. This compound could serve as a unique building block in the generation of such libraries for high-throughput screening.
Data Presentation and Experimental Protocols
Despite extensive searches, no specific quantitative data (e.g., IC50, Ki, or other pharmacological values) for compounds derived from this compound have been found in the public domain. Similarly, detailed experimental protocols for its use in the synthesis of specific, biologically evaluated molecules are not available.
Chemical suppliers list basic physicochemical properties for this compound, such as its molecular formula (C14H23BO4) and molecular weight (266.14 g/mol ).[4]
Signaling Pathways and Experimental Workflows
As there are no specific examples of the application of this compound in the literature, it is not possible to create diagrams of relevant signaling pathways or experimental workflows. A generalized workflow for a Suzuki-Miyaura coupling reaction, where this compound would likely be used, is presented below.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
Application Notes and Protocols: (2,4-Dibutoxyphenyl)boronic acid in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Dibutoxyphenyl)boronic acid is a versatile building block in the synthesis of advanced organic electronic materials. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This reaction enables the construction of complex π-conjugated systems, which are the fundamental components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The dibutoxy substituents on the phenyl ring play a crucial role in tuning the electronic properties and solubility of the resulting materials, making them highly valuable for developing next-generation flexible and solution-processable electronics.[2][3]
The electron-donating nature of the alkoxy groups can effectively raise the highest occupied molecular orbital (HOMO) energy level of the conjugated material, which is a critical parameter for optimizing charge injection and transport in electronic devices.[1][4] Furthermore, the long butyl chains enhance the solubility of the resulting polymers and small molecules in common organic solvents, facilitating device fabrication through solution-based techniques like spin-coating and printing.
Key Applications in Organic Electronics
Materials synthesized using this compound are integral to various organic electronic devices:
-
Organic Light-Emitting Diodes (OLEDs): As a component of the emissive layer or host materials, derivatives of this compound can be designed to exhibit specific photophysical properties, leading to efficient and stable light emission.[5] The alkoxy groups can influence the emission color and quantum efficiency.
-
Organic Field-Effect Transistors (OFETs): In OFETs, the semiconducting layer dictates the device performance. The introduction of dibutoxyphenyl groups can modulate the charge carrier mobility and the threshold voltage of the transistor.[6][7]
-
Organic Photovoltaics (OPVs): In OPV applications, the energy levels (HOMO and LUMO) of the donor and acceptor materials are critical for efficient charge separation and collection. The use of this compound allows for the fine-tuning of the HOMO level of donor polymers to match the energy levels of acceptor materials, thereby maximizing the open-circuit voltage and overall power conversion efficiency.
Quantitative Data on Materials Derived from Alkoxy-Substituted Phenylboronic Acids
The following table summarizes typical performance data for organic electronic materials incorporating dibutoxyphenyl or similar long-chain alkoxy-substituted phenyl moieties. These values are representative and can vary depending on the specific molecular structure and device architecture.
| Property | Typical Value Range | Significance in Organic Electronics |
| Highest Occupied Molecular Orbital (HOMO) Energy Level | -5.0 to -5.4 eV | Influences hole injection from the anode and the open-circuit voltage in OPVs.[1][8] |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy Level | -2.5 to -3.0 eV | Affects electron injection from the cathode and the electron affinity of the material.[1][8] |
| Electrochemical Band Gap | 2.2 to 2.8 eV | Determines the light absorption and emission properties of the material. |
| Hole Mobility (in OFETs) | 10⁻⁴ to 10⁻² cm²/Vs | A measure of how quickly holes can move through the semiconductor, impacting transistor speed.[6][9] |
| External Quantum Efficiency (in OLEDs) | 5 to 15 % | The ratio of photons emitted to electrons injected, indicating the device's light-emitting efficiency.[5] |
Experimental Protocols
Protocol 1: Synthesis of a Conjugated Polymer via Suzuki-Miyaura Polycondensation
This protocol describes a general procedure for the synthesis of a conjugated polymer using this compound and a dibromo-aromatic comonomer.
Materials:
-
This compound
-
Aromatic dibromide (e.g., 9,9-dioctylfluorene-2,7-dibromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
-
Acetone
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.05 mmol), the aromatic dibromide (1.00 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Solvent and Base Addition: Add toluene (20 mL) and a 2 M aqueous solution of potassium carbonate (5 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) under a nitrogen or argon atmosphere and stir vigorously for 48 hours. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a rapidly stirring mixture of methanol (200 mL) and deionized water (50 mL).
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with deionized water, acetone, and hexanes to remove oligomers and residual catalyst.
-
Dissolve the crude polymer in a minimal amount of hot toluene and reprecipitate it into methanol. Repeat this process twice.
-
Further purify the polymer by Soxhlet extraction with acetone, ethyl acetate, and finally hexanes. The purified polymer is collected from the toluene fraction.
-
-
Drying: Dry the final polymer product under vacuum at 60 °C for 24 hours.
Protocol 2: Fabrication of a Simple Organic Light-Emitting Diode (OLED)
This protocol outlines the fabrication of a basic solution-processed OLED using a polymer synthesized from this compound as the emissive layer.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
The synthesized emissive polymer (dissolved in a suitable solvent like chlorobenzene or toluene, e.g., 10 mg/mL)
-
Calcium (Ca)
-
Aluminum (Al)
-
Deionized water, acetone, isopropanol
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma or UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox or on a hotplate in air.
-
-
Emissive Layer (EML) Deposition:
-
Inside a nitrogen-filled glovebox, spin-coat the emissive polymer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal the substrate at 80 °C for 30 minutes to remove residual solvent.
-
-
Cathode Deposition:
-
Transfer the substrate into a thermal evaporator.
-
Deposit a layer of Calcium (Ca, ~20 nm) followed by a layer of Aluminum (Al, ~100 nm) at a pressure below 10⁻⁶ Torr. The deposition rate should be controlled at approximately 0.1-0.2 nm/s for Ca and 0.5-1.0 nm/s for Al.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from oxygen and moisture.
-
Visualizations
Molecular structure of this compound.
The catalytic cycle of the Suzuki-Miyaura coupling reaction.
A typical workflow for the fabrication of a solution-processed OLED.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. www2.coe.pku.edu.cn [www2.coe.pku.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 7. Spectroscopic Properties of Two Conjugated Organic Dyes: A Computational and Experimental Study [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Tailoring the charge transport characteristics in ordered small-molecule organic semiconductors by side-chain engineering and fluorine substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocol for Chan-Lam Coupling with (2,4-Dibutoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds.[1] This reaction facilitates the coupling of arylboronic acids with a wide range of nucleophiles, including amines, alcohols, and thiols, to furnish the corresponding arylated products.[2] In contrast to palladium-catalyzed methods like the Buchwald-Hartwig amination, the Chan-Lam coupling often proceeds under milder conditions, frequently at room temperature and open to the air, utilizing a more abundant and less expensive copper catalyst.[1][3] These attributes make it an attractive methodology in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[4]
(2,4-Dibutoxyphenyl)boronic acid is an electron-rich and sterically demanding substrate due to the presence of two butoxy groups on the phenyl ring. Such characteristics can influence reactivity in cross-coupling reactions. This document provides a detailed protocol for the successful Chan-Lam coupling of this compound with representative amine and alcohol nucleophiles, along with comparative data for other substituted arylboronic acids.
Reaction Principle and Mechanism
The Chan-Lam coupling reaction is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. A generally accepted mechanism involves the following key steps:
-
Ligand Exchange: The amine or alcohol nucleophile coordinates to the copper(II) catalyst.
-
Transmetalation: The arylboronic acid transfers its aryl group to the copper center.
-
Reductive Elimination: The C-N or C-O bond is formed, yielding the desired product and a reduced copper species.
-
Oxidation: The copper catalyst is reoxidized to its active Cu(II) state by an oxidant, typically atmospheric oxygen, to complete the catalytic cycle.[3]
Data Presentation: Chan-Lam Coupling of Substituted Arylboronic Acids
The following tables summarize representative reaction conditions and yields for the Chan-Lam coupling of various arylboronic acids with anilines and phenols. This data provides a comparative context for the protocol involving this compound.
Table 1: N-Arylation of Anilines with Various Arylboronic Acids
| Entry | Arylboronic Acid | Aniline | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Aniline | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Aniline | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | ~90 |
| 3 | 4-Nitrophenylboronic acid | Aniline | Cu(OAc)₂ (10) | 2,6-Lutidine | DCM | RT | 48 | ~75 |
| 4 | 2-Methylphenylboronic acid | Aniline | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 36 | ~80 |
| 5 | (2,4-Dimethoxyphenyl)boronic acid | Morpholine | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | ~88 |
Table 2: O-Arylation of Phenols with Various Arylboronic Acids
| Entry | Arylboronic Acid | Phenol | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Phenol | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Phenol | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | ~90 |
| 3 | 4-Nitrophenylboronic acid | Phenol | Cu(OAc)₂ (10) | 2,6-Lutidine | DCM | RT | 48 | ~75 |
| 4 | 2-Methylphenylboronic acid | Phenol | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 36 | ~80 |
| 5 | (2,4-Dimethoxyphenyl)boronic acid | 4-Methoxyphenol | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | ~92 |
Experimental Protocols
The following are generalized protocols for the N-arylation and O-arylation of nucleophiles using this compound. Optimization may be required for specific substrates.
Protocol 1: N-Arylation of an Amine with this compound
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the amine (1.2 equiv.), and copper(II) acetate (0.1 equiv.).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Add pyridine (2.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.[5] The reaction time can range from 12 to 48 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated product.
Protocol 2: O-Arylation of a Phenol with this compound
Materials:
-
This compound
-
Phenol
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M aqueous HCl
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the phenol (1.0 equiv.), and copper(II) acetate (0.1 equiv.).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the phenol.
-
Add pyridine (2.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.[5] The reaction time can range from 12 to 48 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M aqueous HCl (2x) and brine (1x).[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired O-arylated product.
Mandatory Visualization
Caption: Experimental workflow for the Chan-Lam coupling protocol.
Caption: Generalized catalytic cycle for the Chan-Lam coupling.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Reactions with (2,4-Dibutoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (2,4-Dibutoxyphenyl)boronic acid in microwave-assisted Suzuki-Miyaura cross-coupling reactions. The Suzuki-Miyaura reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are prevalent in many pharmaceutical compounds.[1][2] The use of microwave irradiation significantly accelerates these reactions, reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1][2] These protocols offer a robust starting point for researchers engaged in the synthesis of novel chemical entities for drug discovery and materials science.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions.[2] The primary advantages of using microwave heating for Suzuki coupling reactions over conventional heating methods include:
-
Rapid Reaction Times: Microwave irradiation can dramatically reduce synthesis times, often from hours to just a few minutes.[1][2]
-
Improved Yields: The rapid heating to the target temperature can minimize the formation of byproducts, frequently resulting in higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible experimental outcomes.[1]
-
Access to Novel Chemical Space: The ability to quickly screen various reaction conditions allows for the efficient exploration of a broader range of substrates and the rapid generation of compound libraries.[1]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a base.
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for specific substrates and reaction scales. Optimization of the catalyst, base, solvent, and reaction time may be necessary to achieve the best results for a particular transformation.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling
This protocol describes a general method for the coupling of an aryl halide with this compound.
Materials:
-
This compound (1.0-1.5 equivalents)
-
Aryl halide (or triflate) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, PPh₃) (1-2 equivalents relative to palladium)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene/water/ethanol)
-
Microwave reactor vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol), palladium catalyst (e.g., 0.0025 mmol), and base (e.g., 1.5 mmol).
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 2 mL of water).[1][3] The reaction concentration is typically between 0.1 and 0.5 M.
-
Seal the vial under an inert atmosphere (Argon or Nitrogen).[1]
-
Place the vial into the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes).[2]
-
Monitor the reaction progress using an appropriate technique such as TLC or LC-MS.
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[1][2]
Data Presentation: Reaction Parameter Screening
The choice of catalyst, base, and solvent can significantly impact the outcome of a Suzuki reaction. The following tables summarize common conditions used in microwave-assisted Suzuki couplings, which can serve as a starting point for optimization with this compound.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (internal) | 0.5 - 5 | A versatile and commonly used catalyst.[3] |
| Pd(OAc)₂ | PPh₃, PCy₃, SPhos | 1 - 5 | Often requires an external phosphine ligand. |
| PdCl₂(dppf) | dppf (internal) | 1 - 5 | Effective for a wide range of substrates. |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 3 | Highly active catalyst system, often used at room temperature.[4] |
Table 2: Commonly Used Bases
| Base | Strength | Typical Equivalents | Notes |
| K₂CO₃ | Moderate | 2.0 - 3.0 | A common and effective base for many Suzuki couplings.[3][] |
| Cs₂CO₃ | Strong | 2.0 | Often used for less reactive substrates.[1] |
| K₃PO₄ | Strong | 2.0 - 3.0 | Anhydrous conditions are sometimes preferred with this base.[] |
| NaOH / Ba(OH)₂ | Strong | 2.0 - 3.0 | Can accelerate reactions with sterically hindered boronic acids.[] |
Table 3: Solvent Systems for Microwave Suzuki Reactions
| Solvent System | Ratio | Typical Temperature (°C) | Notes |
| 1,4-Dioxane / H₂O | 2:1 to 4:1 | 100 - 140 | A widely used and effective solvent mixture.[1][3] |
| Toluene / EtOH / H₂O | 4:1:1 | 100 - 120 | Biphasic at room temperature, becomes monophasic at elevated temperatures. |
| DMF or DMA | N/A | 120 - 160 | High-boiling polar aprotic solvents suitable for microwave heating.[6][7] |
| Acetonitrile / H₂O | 1:1 | 120 | Good for substrates soluble in acetonitrile.[6] |
Visualizations
Caption: Experimental workflow for a microwave-assisted Suzuki reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Direct Biaryl Coupling: First Application to the Synthesis of Aporphines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Substituted Phenols using (2,4-Dibutoxyphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substituted phenols are crucial structural motifs found in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] Their synthesis, with precise control over substitution patterns, is a significant objective in modern organic chemistry.[3] Arylboronic acids are versatile, stable, and generally low-toxicity building blocks for constructing complex aromatic compounds.[4][5] (2,4-Dibutoxyphenyl)boronic acid, in particular, serves as a valuable precursor for introducing the electron-rich 2,4-dibutoxyphenol moiety into target molecules. This moiety can enhance pharmacokinetic properties or act as a key pharmacophore.
This document provides detailed protocols for two primary methods for synthesizing substituted phenols using this compound:
-
Direct Oxidative Hydroxylation: A straightforward conversion of the boronic acid to 2,4-Dibutoxyphenol.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: A powerful C-C bond-forming reaction to synthesize complex biaryl phenols by coupling with halophenols.[6][7]
Method 1: Oxidative Hydroxylation to 2,4-Dibutoxyphenol
The direct conversion of an arylboronic acid to its corresponding phenol is a fundamental transformation.[4] This can be achieved through various oxidative methods, including metal-free approaches that offer advantages in terms of cost, simplicity, and reduced metal contamination in the final product.[4][8] A highly efficient and environmentally friendly method utilizes hydrogen peroxide as the oxidant.[8]
Reaction Scheme:
Caption: General scheme for the synthesis of 2,4-Dibutoxyphenol.
Experimental Protocol: Metal-Free Oxidative Hydroxylation
This protocol is adapted from a general, catalyst-free method for the rapid conversion of arylboronic acids to phenols.[8]
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂) solution
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add ethanol (1 mL) followed by the dropwise addition of 30% hydrogen peroxide (1.6 mL) while stirring at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid and can be complete within minutes.[8] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, quench the reaction by adding deionized water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity.[8] If necessary, further purification can be achieved by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
The following table presents typical yields for the oxidative hydroxylation of various substituted arylboronic acids under catalyst-free conditions with H₂O₂.
Table 1: Representative Yields for Oxidative Hydroxylation of Arylboronic Acids
| Entry | Arylboronic Acid | Product | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylboronic acid | Phenol | 1 min | 99 |
| 2 | 4-Methylphenylboronic acid | 4-Methylphenol | 1 min | 98 |
| 3 | 4-Methoxyphenylboronic acid | 4-Methoxyphenol | 1 min | 97 |
| 4 | 3-Chlorophenylboronic acid | 3-Chlorophenol | 1 min | 96 |
| 5 | This compound | 2,4-Dibutoxyphenol | ~1-5 min | >95 (Expected) |
Data for entries 1-4 are based on published results.[8] The yield for entry 5 is an expected outcome based on the high efficiency of the reaction with other substituted arylboronic acids.
Method 2: Suzuki-Miyaura Coupling for Substituted Biaryl Phenols
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between organoboron compounds and organohalides.[6][7] By coupling this compound with various halophenols, a diverse library of substituted biaryl phenols can be synthesized. These structures are of significant interest in drug discovery. A heterogeneous catalyst like Palladium on Carbon (Pd/C) in an aqueous medium offers a practical and scalable approach.[9]
Reaction Workflow:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Pd/C-Catalyzed Suzuki-Miyaura Coupling
This protocol is based on a systematic study of Suzuki-Miyaura couplings between halophenols and phenol boronic acids using a heterogeneous catalyst in water.[9]
Materials:
-
This compound
-
Substituted halophenol (e.g., 4-iodophenol, 3-bromophenol)
-
Palladium on Carbon (10 wt% Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel suitable for heating (e.g., round-bottom flask with condenser)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 mmol, 1.2 equiv), the chosen halophenol (1.0 mmol, 1.0 equiv), potassium carbonate (4.0 mmol, 4.0 equiv), and 10% Pd/C (2 mol %).
-
Solvent Addition: Add deionized water to the vessel to achieve a suitable concentration (e.g., 0.2 M with respect to the halophenol).
-
Reaction: Equip the vessel with a condenser and heat the mixture to 80 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically several hours). For less reactive bromophenols, microwave irradiation may significantly improve results.[9]
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst, washing the pad with water and ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the phenoxide. Extract the product into ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the pure substituted biaryl phenol.
Data Presentation
The following table shows expected outcomes for the coupling of this compound with various halophenols, based on typical yields for similar Suzuki-Miyaura reactions.[9]
Table 2: Representative Yields for Suzuki-Miyaura Coupling
| Entry | Halophenol Coupling Partner | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Iodophenol | 4'-(2,4-Dibutoxyphenyl)biphenyl-4-ol | 85-95 |
| 2 | 3-Iodophenol | 4'-(2,4-Dibutoxyphenyl)biphenyl-3-ol | 80-90 |
| 3 | 2-Bromophenol | 4'-(2,4-Dibutoxyphenyl)biphenyl-2-ol | 70-85 |
| 4 | 4-Bromo-2-methylphenol | 2-Methyl-4'-(2,4-Dibutoxyphenyl)biphenyl-4-ol | 75-90 |
Yields are estimated based on reported data for similar substrates and conditions.[9] Actual yields may vary depending on reaction scale and purity of reagents.
This compound is a highly effective reagent for the synthesis of substituted phenols. Direct oxidative hydroxylation provides a rapid and high-yielding route to 2,4-Dibutoxyphenol. For the construction of more complex molecules, the palladium-catalyzed Suzuki-Miyaura coupling offers a robust and versatile method to access a wide range of substituted biaryl phenols. The protocols described herein utilize practical, scalable, and efficient conditions suitable for applications in academic research and industrial drug development.
References
- 1. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation [mdpi.com]
- 2. Synthesis of Phenols <i>via</i> Metal-Free Hydroxylation of Aryl Boronic Acids with Aqueous TBHP - ProQuest [proquest.com]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (2,4-Dibutoxyphenyl)boronic acid as a Carbohydrate Sensor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (2,4-Dibutoxyphenyl)boronic acid as a fluorescent sensor for carbohydrates. This document includes the theoretical background, synthesis protocol, and detailed experimental procedures for carbohydrate sensing assays.
Introduction
Boronic acids have emerged as versatile synthetic receptors for the recognition of carbohydrates due to their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are structural motifs abundant in saccharides.[1][2][3] This interaction leads to the formation of cyclic boronate esters, a process that can be coupled to a signaling mechanism, such as a change in fluorescence, to allow for the detection and quantification of carbohydrates in aqueous solutions.[4][5]
This compound is an attractive candidate for carbohydrate sensing. The dibutoxy substituents on the phenyl ring are expected to modulate its electronic properties and solubility, potentially influencing its binding affinity and selectivity for different carbohydrates. The electron-donating nature of the alkoxy groups can affect the Lewis acidity of the boron center, which is a key factor in the binding process.
Principle of Carbohydrate Sensing
The sensing mechanism of phenylboronic acids relies on the equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate ester upon binding with a diol-containing carbohydrate.[6] This binding event alters the electronic properties of the phenyl ring, which can be transduced into a measurable optical signal, most commonly a change in fluorescence intensity or a shift in the emission wavelength.[4]
The interaction is pH-dependent, with the binding being more favorable at pH values above the pKa of the boronic acid.[1] The formation of the boronate ester with a carbohydrate generally lowers the pKa of the boronic acid moiety.[6]
Signaling pathway of carbohydrate sensing.
Data Presentation
The following tables are provided as templates for summarizing quantitative data obtained from experimental work with this compound. Representative data from other phenylboronic acid derivatives are included for illustrative purposes, as specific data for the title compound is not yet extensively published. Researchers should populate these tables with their own experimental results.
Table 1: Binding Constants (Ka) of this compound with Various Carbohydrates
| Carbohydrate | Binding Constant (Ka, M-1) | Method | Reference (Example Data) |
| D-Fructose | To be determined | Fluorescence Titration | [3] |
| D-Glucose | To be determined | Fluorescence Titration | [3] |
| D-Galactose | To be determined | Fluorescence Titration | [7] |
| D-Mannose | To be determined | Fluorescence Titration | |
| Sucrose | To be determined | Fluorescence Titration | [2] |
Table 2: Selectivity of this compound for Fructose over other Monosaccharides
| Carbohydrate Pair | Selectivity Ratio (Ka,Fructose / Ka,Other) |
| Fructose / Glucose | To be determined |
| Fructose / Galactose | To be determined |
| Fructose / Mannose | To be determined |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted phenylboronic acids.
Synthesis workflow diagram.
Materials:
-
1-Bromo-2,4-dibutoxybenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes (alternative to Mg for lithiation)
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Procedure:
-
Grignard Reagent Formation (or Lithiation):
-
Method A (Grignard): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-2,4-dibutoxybenzene in anhydrous THF dropwise to the magnesium turnings with stirring. The reaction may need gentle heating to start. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Method B (Lithiation): In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-bromo-2,4-dibutoxybenzene in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise with stirring. Maintain the temperature at -78 °C for 1 hour.
-
-
Boronation:
-
Cool the solution of the Grignard reagent or the lithiated intermediate to -78 °C.
-
Slowly add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride or a dilute solution of hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound as a white to off-white solid.
-
-
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be determined and compared to the literature value (104 °C).[8]
-
Protocol 2: Carbohydrate Sensing using Fluorescence Spectroscopy
This protocol describes a general method for determining the binding affinity of this compound for a specific carbohydrate using fluorescence titration.
Workflow for fluorescence titration.
Materials:
-
This compound
-
Carbohydrates of interest (e.g., D-fructose, D-glucose, etc.)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the desired buffer (e.g., 10 µM in pH 7.4 phosphate buffer).
-
Prepare a concentrated stock solution of the carbohydrate of interest in the same buffer (e.g., 100 mM).
-
-
Fluorescence Titration:
-
Place a known volume of the this compound solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the boronic acid solution. The excitation wavelength should be determined by measuring the absorption spectrum and exciting at the absorption maximum.
-
Add small aliquots of the concentrated carbohydrate stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity data for dilution effects.
-
Plot the change in fluorescence intensity at the emission maximum (ΔF = F - F₀) as a function of the carbohydrate concentration.
-
Determine the binding constant (Ka) by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation or a non-linear regression analysis using a 1:1 binding isotherm.[2]
-
Protocol 3: Characterization of Carbohydrate Binding by NMR Spectroscopy
NMR spectroscopy can provide valuable structural information about the boronate ester complex formed between this compound and a carbohydrate.
Materials:
-
This compound
-
Carbohydrate of interest
-
Deuterated buffer solution (e.g., phosphate buffer in D₂O, pD 7.4)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the deuterated buffer.
-
Prepare a solution of the carbohydrate in the same deuterated buffer.
-
Prepare a series of samples with a constant concentration of the boronic acid and varying concentrations of the carbohydrate.
-
-
NMR Spectroscopy:
-
Acquire ¹H and/or ¹¹B NMR spectra for each sample.
-
In the ¹H NMR spectrum, observe the chemical shift changes of the aromatic protons of the boronic acid and the protons of the carbohydrate upon complexation.
-
In the ¹¹B NMR spectrum, the formation of the tetrahedral boronate ester will result in a characteristic upfield shift of the boron signal compared to the trigonal boronic acid.
-
-
Data Analysis:
-
Analyze the changes in chemical shifts to identify the binding site(s) on the carbohydrate.
-
The relative integration of the signals corresponding to the free and bound forms of the boronic acid can be used to determine the binding constant, although fluorescence titration is generally more sensitive for this purpose.
-
Conclusion
This compound holds promise as a fluorescent sensor for carbohydrates. The protocols outlined in these application notes provide a framework for its synthesis, characterization, and utilization in carbohydrate sensing assays. Researchers are encouraged to use the provided tables to systematically record their experimental data on binding affinities and selectivity. Further studies are warranted to fully elucidate the potential of this compound in various applications, including diagnostics and drug development.
References
- 1. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theinstituteoffluorescence.com [theinstituteoffluorescence.com]
- 8. researchgate.net [researchgate.net]
Flow Chemistry Protocols for Reactions Involving Arylboronic Acids: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for common and synthetically valuable reactions involving arylboronic acids conducted under continuous flow conditions. The use of flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction efficiency, easier scalability, and the potential for process automation. The protocols outlined below are intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in medicinal chemistry and process development.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] Flow chemistry provides a robust platform for performing these reactions with high efficiency and control.[3][4]
Application Note:
Continuous flow Suzuki-Miyaura couplings offer rapid optimization, reduced catalyst loading, and high product yields.[2] The ability to precisely control temperature and residence time minimizes the formation of byproducts often seen in batch reactions.[4] This methodology is highly amenable to the synthesis of compound libraries and for the production of pharmaceutical intermediates.[4][5] The use of packed-bed reactors with immobilized palladium catalysts allows for easy product separation and catalyst recycling.[4]
Quantitative Data Summary:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Residence Time | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₂CO₃ | THF/H₂O | 80 | 10 min | 95 | [2] |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (0.1) | K₃PO₄ | Dioxane/H₂O | 100 | 5 min | 92 | [1] |
| 3 | 4-Bromobenzonitrile | Phenylboronic acid | Fe/ppm Pd NPs (0.08) | K₃PO₄ | H₂O (with surfactant) | 100 | CSTR | 96 | [6] |
| 4 | 5-Iodo-2'-deoxyuridine | 3-Methoxyphenylboronic acid | SerrKap palladacycle (1) | K₃PO₄ | H₂O/EtOH | 60 | < 9 min | 95 | [4][7] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling in Flow
This protocol is a representative example for the continuous flow Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-iodoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., THF/H₂O, 3:1 v/v)
-
Flow chemistry system (pumps, reactor, back-pressure regulator)
-
Packed-bed reactor or microreactor
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the aryl halide (e.g., 0.1 M in THF/H₂O).
-
Prepare a stock solution of the arylboronic acid (e.g., 0.12 M in THF/H₂O).
-
Prepare a stock solution of the base (e.g., 0.3 M aqueous K₂CO₃).
-
Prepare a stock solution of the palladium catalyst (e.g., 0.0015 M in THF).
-
-
System Setup:
-
Assemble the flow chemistry system with two or three inlet pumps, a T-mixer, a heated reactor coil (e.g., PFA tubing of a defined volume), and a back-pressure regulator.
-
Equilibrate the reactor to the desired temperature (e.g., 80 °C).
-
-
Reaction Execution:
-
Pump the reagent solutions into the system at defined flow rates to achieve the desired stoichiometry and residence time. For example, to achieve a 10-minute residence time in a 1 mL reactor, the total flow rate would be 100 µL/min.
-
The streams are combined in the T-mixer before entering the heated reactor.
-
The reaction mixture flows through the reactor, and the product stream is collected after the back-pressure regulator.
-
-
Work-up and Analysis:
-
The collected product stream is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The yield and purity are determined by standard analytical techniques (e.g., ¹H NMR, LC-MS).
-
Experimental Workflow:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling in flow.
Chan-Lam Amination Reaction
The Chan-Lam amination is a copper-catalyzed C-N cross-coupling reaction between an arylboronic acid and an amine or other N-nucleophile.[8][9] It is a powerful alternative to palladium-catalyzed methods. Flow chemistry enables the safe use of oxygen as an oxidant in a catalytic version of this reaction.[10]
Application Note:
Flow chemistry protocols for the Chan-Lam amination allow for the use of gaseous reagents like oxygen in a safe and controlled manner, for instance, by employing a "tube-in-tube" reactor.[10] This facilitates a catalytic cycle with copper, avoiding the need for stoichiometric amounts of the metal. The precise control of reaction parameters in flow can lead to improved yields and selectivity, particularly for the synthesis of functionalized aromatic and aliphatic amines.[10]
Quantitative Data Summary:
| Entry | Amine/N-Heterocycle | Arylboronic Acid | Catalyst | Oxidant | Solvent | Temp (°C) | Residence Time | Yield (%) | Reference |
| 1 | Pyrazole | Phenylboronic acid | Cu(OAc)₂ (10 mol%) | O₂ | Acetonitrile | 100 | 20 min | 85 | [10] |
| 2 | Imidazole | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10 mol%) | O₂ | Acetonitrile | 100 | 20 min | 78 | [10] |
| 3 | Aniline | Phenylboronic acid pinacol ester | Cu(OAc)₂ (stoichiometric) | Air | MeCN/EtOH | 25 | 16 h (batch) | 75 | [11] |
| 4 | Morpholine | 3,4-Dimethoxyphenylboronic acid | Cu(OAc)₂ (10 mol%) | O₂ | Acetonitrile | 100 | 20 min | 90 | [10] |
Experimental Protocol: Catalytic Chan-Lam Amination in Flow
This protocol describes a catalytic Chan-Lam C-N coupling using a tube-in-tube reactor for oxygen delivery.
Materials:
-
N-nucleophile (e.g., pyrazole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Solvent (e.g., acetonitrile)
-
Oxygen gas
-
Flow chemistry system with a tube-in-tube reactor
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the N-nucleophile (e.g., 0.1 M), arylboronic acid (e.g., 0.15 M), and Cu(OAc)₂ (e.g., 0.01 M) in acetonitrile.
-
-
System Setup:
-
Set up the flow system with a pump for the liquid feed and a mass flow controller for the oxygen gas.
-
The central component is a "tube-in-tube" reactor, where the inner tube (e.g., gas-permeable Teflon AF-2400) carries the oxygen, and the outer, larger tube contains the liquid reaction mixture. This setup allows for controlled diffusion of oxygen into the reaction stream.
-
The reactor is placed in a heating block set to the desired temperature (e.g., 100 °C).
-
A back-pressure regulator is placed downstream to maintain a constant pressure (e.g., 7 bar).
-
-
Reaction Execution:
-
Pump the premixed reagent solution through the outer tube of the reactor at a specific flow rate to achieve the desired residence time (e.g., 20 minutes).
-
Simultaneously, flow oxygen through the inner tube.
-
The reaction occurs as the liquid flows through the heated, oxygen-permeated reactor.
-
The product stream is collected after the back-pressure regulator.
-
-
Work-up and Analysis:
-
The collected solution is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to isolate the desired N-aryl product.
-
Characterization is performed using standard analytical methods.
-
Experimental Workflow:
Caption: Workflow for a catalytic Chan-Lam amination using a tube-in-tube reactor.
Oxidation of Arylboronic Acids to Phenols
The oxidation of arylboronic acids provides a valuable route to phenols, which can be challenging to synthesize by other methods.[12] Flow chemistry offers a safe and efficient way to perform these oxidations, including photocatalytic methods.[13]
Application Note:
Continuous flow photoreactors can be effectively used for the photocatalytic hydroxylation of arylboronic acids.[13] This approach allows for efficient irradiation and temperature control, leading to higher conversions and cleaner reactions compared to batch photochemical setups. The use of an appropriate solvent system can accelerate the conversion.[12]
Quantitative Data Summary:
| Entry | Arylboronic Acid | Oxidant/Conditions | Catalyst | Solvent | Pressure (MPa) | Conversion (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | White LEDs | Rose Bengal | EtOH/H₂O | 2 | >99 | [12][13] |
| 2 | Phenylboronic acid | White LEDs | Rose Bengal | EtOH/H₂O | 2 | 95 | [12][13] |
| 3 | 3,5-Dimethylphenylboronic acid | White LEDs | Rose Bengal | EtOH/H₂O | Atmospheric | 70 | [12][13] |
| 4 | Naphthalene-1-boronic acid | (NH₄)₂S₂O₈ | None (metal-free) | MeCN/H₂O | Batch | 92 | [12] |
Experimental Protocol: Photocatalytic Hydroxylation in Flow
This protocol outlines a general procedure for the photocatalytic oxidation of an arylboronic acid to a phenol in a continuous flow reactor.
Materials:
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Photosensitizer (e.g., Rose Bengal)
-
Solvent (e.g., ethanol/water mixture)
-
Oxygen or air source
-
Flow photoreactor equipped with LEDs (e.g., white LEDs)
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the arylboronic acid (e.g., 0.05 M) and the photosensitizer (e.g., 0.1 mol%) in the chosen solvent system (e.g., EtOH/H₂O).
-
-
System Setup:
-
The flow system consists of a pump, the photoreactor (typically a coil of transparent tubing wrapped around a light source), and a back-pressure regulator.
-
A gas inlet (for air or oxygen) can be introduced before the reactor to ensure an aerobic environment.
-
The system is pressurized using the back-pressure regulator (e.g., 2 MPa).
-
-
Reaction Execution:
-
Turn on the light source (LEDs).
-
Pump the reagent solution through the photoreactor at a flow rate calculated to provide sufficient residence time for the reaction to go to completion.
-
The reaction is initiated by light as the solution flows through the irradiated zone.
-
The product stream containing the phenol is collected downstream.
-
-
Work-up and Analysis:
-
The solvent is removed from the collected product stream under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water.
-
The organic layer is dried and concentrated.
-
Purification is achieved by column chromatography.
-
Conversion and yield are determined by analytical techniques such as HPLC or NMR.
-
Experimental Workflow:
Caption: Workflow for the photocatalytic hydroxylation of arylboronic acids in flow.
References
- 1. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. iris.unina.it [iris.unina.it]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Photocatalytic hydroxylation of arylboronic acids using continuous flow reactors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (2,4-Dibutoxyphenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving (2,4-Dibutoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using the sterically hindered and electron-rich this compound in your Suzuki coupling reactions.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most common initial checks I should perform?
A1: Low yields with this substrate are often attributed to a combination of its electron-rich nature and steric hindrance from the ortho-butoxy group.[1] The electron-donating groups can decrease the reactivity of the boronic acid in the transmetalation step. Here are the initial parameters to verify:
-
Reagent Purity and Stability: Boronic acids can degrade over time, particularly through protodeboronation.[2] Ensure you are using a fresh, high-purity batch of this compound.
-
Catalyst and Ligand Activity: The palladium catalyst must be in its active Pd(0) state for the catalytic cycle to proceed.[2] If using a Pd(II) precatalyst, ensure your conditions promote its in-situ reduction. Phosphine ligands are susceptible to oxidation, so use fresh ligands or store them under an inert atmosphere.[3]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[2] It is critical to thoroughly degas your solvents and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
-
Base Selection: The choice of base is crucial. For electron-rich boronic acids, a moderately strong base is often required to facilitate the formation of the boronate species for transmetalation.[4]
Q2: I'm observing significant consumption of my starting materials, but the yield of the desired product is low. What are the likely side reactions?
A2: When starting materials are consumed without efficient product formation, competitive side reactions are likely occurring. The most common culprits with this compound are:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Electron-rich boronic acids are particularly susceptible to this side reaction, which is often promoted by the presence of a base and water.[1]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct (a tetra-butoxydiphenyl derivative). This reaction is competitive with the desired cross-coupling, especially if the main reaction is slow due to steric hindrance.[1]
-
Catalyst Decomposition: At elevated temperatures, or if the phosphine ligand does not sufficiently stabilize the palladium center, the catalyst can decompose to inactive palladium black.[1]
Q3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try for this sterically hindered boronic acid?
A3: For challenging substrates that are both electron-rich and sterically hindered, standard catalysts like Pd(PPh₃)₄ are often insufficient.[1] More robust catalyst systems are generally required. Consider switching to a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a specialized, bulky, and electron-rich phosphine ligand. These ligands are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle and can be effective for sterically demanding couplings.[5][6]
Recommended Ligands:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent candidates for coupling sterically hindered substrates.[5]
-
Bulky trialkylphosphines: P(t-Bu)₃ and PCy₃ can also be effective.
Q4: How can I minimize the protodeboronation of this compound?
A4: To reduce this common side reaction, consider the following strategies:
-
Use Anhydrous Conditions: Carefully dry your solvents and reagents and maintain a strict inert atmosphere.[1]
-
Choice of Base: While a base is necessary, a very strong base in the presence of water can accelerate protodeboronation. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can protect it from premature decomposition. The ester is cleaved in-situ during the reaction.[1]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and minimize side reactions.[7]
Quantitative Data Summary
The table below summarizes typical yields for Suzuki coupling reactions under different conditions with sterically hindered and electron-rich boronic acids, providing a baseline for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | > 85 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 110 | 16 | > 90 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 90 | 24 | < 40 |
| 4 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 70-85 |
Experimental Protocol: Suzuki Coupling with this compound
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed 1,4-Dioxane and Water (e.g., in a 4:1 to 10:1 ratio)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.[1]
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[1]
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water. This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.[1]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Cross-Coupling Reactions with (2,4-Dibutoxyphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2,4-Dibutoxyphenyl)boronic acid in cross-coupling reactions. The information is designed to help identify and resolve common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The primary side reactions encountered with this compound, an electron-rich arylboronic acid, are protodeboronation and homocoupling. Oxidation of the boronic acid can also occur, though it is often less prevalent than the other two side reactions.[1][2]
Q2: What is protodeboronation and why is it a problem?
A2: Protodeboronation is the cleavage of the carbon-boron bond of the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[1] This side reaction is undesirable as it consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product and generating the byproduct 1,3-dibutoxybenzene. Electron-rich boronic acids, such as this compound, are particularly susceptible to this process, which is often promoted by basic conditions and the presence of water.[2]
Q3: What causes the homocoupling of this compound?
A3: Homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct, in this case, 2,2',4,4'-tetrabutoxy-1,1'-biphenyl. This reaction is primarily mediated by the palladium catalyst and can be exacerbated by the presence of oxygen or the use of a Pd(II) precatalyst.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling. Similarly, Pd(II) precatalysts can directly react with the boronic acid to form the homodimer.
Q4: How do the dibutoxy substituents on the phenyl ring affect the reactivity and side reactions of the boronic acid?
A4: The two electron-donating butoxy groups on the phenyl ring increase the electron density of the aromatic ring. This enhanced electron density makes the boronic acid more susceptible to protodeboronation.[2] Additionally, the ortho-butoxy group introduces steric hindrance, which can slow down the desired cross-coupling reaction, potentially allowing more time for side reactions like homocoupling to occur.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product with Significant Formation of 1,3-Dibutoxybenzene (Protodeboronation Product)
| Potential Cause | Recommended Solution |
| Excessive Water in the Reaction | Use anhydrous solvents and thoroughly dry all reagents. Consider using a boronic ester derivative (e.g., pinacol ester) which is more stable towards hydrolysis.[4] |
| Inappropriate Base | Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH to minimize base-catalyzed protodeboronation. The choice of base can be critical, and screening different bases is advisable. |
| High Reaction Temperature | If the desired reaction allows, lowering the temperature can reduce the rate of protodeboronation relative to the cross-coupling. |
| Prolonged Reaction Time | Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further degradation of the boronic acid. |
Issue 2: Formation of a Significant Amount of 2,2',4,4'-Tetrabutoxy-1,1'-biphenyl (Homocoupling Product)
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using the freeze-pump-thaw method for more effective oxygen removal. |
| Use of a Pd(II) Precatalyst | Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) to minimize direct reaction with the boronic acid at the start of the reaction. |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the rate of the desired cross-coupling, thereby outcompeting the homocoupling side reaction.[5] |
| High Concentration of Boronic Acid | Consider a slow addition of the this compound solution to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction. |
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of Suzuki-Miyaura cross-coupling reactions, using data from analogous electron-rich or sterically hindered arylboronic acids as a reference for this compound.
Table 1: Comparison of Different Palladium Catalyst Systems
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages for Electron-Rich Substrates | Potential Drawbacks |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | 1-2 | High activity, good for sterically hindered substrates.[5] | Air-sensitive, higher cost. |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | 1-2 | Excellent for electron-rich and sterically demanding partners.[5] | Air-sensitive, higher cost. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 2-5 | Readily available and well-understood. | Lower activity, may require higher temperatures.[6] |
| PdCl₂(dppf) | Diphosphine complex | 2-5 | Relatively air-stable and effective for a range of substrates. | May be less active than Buchwald-type catalysts for challenging couplings.[6] |
Table 2: Effect of Different Bases on Product Yield and Side Reactions
| Base | Strength | Typical Solvent System | Expected Outcome with this compound |
| K₃PO₄ | Moderate | Toluene/H₂O or Dioxane/H₂O | Often provides a good balance between promoting the desired reaction and minimizing protodeboronation.[6] |
| Cs₂CO₃ | Strong | Toluene/H₂O or Dioxane/H₂O | Can accelerate slow reactions but may increase the rate of protodeboronation due to its higher basicity.[6] |
| K₂CO₃ | Moderate | Dioxane/H₂O or Ethanol/H₂O | A common and effective base, but may still lead to some protodeboronation.[6] |
| Et₃N | Weak (Organic) | Acetonitrile or THF (anhydrous) | Useful for anhydrous conditions to suppress protodeboronation, but may not be basic enough to drive the coupling efficiently.[6] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeboronation in Suzuki-Miyaura Coupling
This protocol is a starting point for the cross-coupling of an aryl halide with this compound, aiming to minimize protodeboronation.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and finely ground K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and the phosphine ligand in a small amount of the anhydrous solvent under an inert atmosphere.
-
Evacuate and backfill the reaction flask with the inert gas three times.
-
Add the anhydrous solvent to the reaction flask via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Rigorous Degassing for Suppression of Homocoupling
This protocol details the freeze-pump-thaw method for effective oxygen removal to minimize homocoupling.
Procedure:
-
Assemble the reaction vessel containing the solvent and reagents (excluding the catalyst).
-
Freeze the mixture by placing the vessel in a liquid nitrogen bath until the contents are completely solid.
-
With the mixture still frozen, apply a high vacuum to the vessel for several minutes to remove gases from above the frozen solid.
-
Close the vessel to the vacuum and remove it from the liquid nitrogen bath, allowing the contents to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.
-
After the final thaw, backfill the vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.
Visualizations
Caption: Competing reaction pathways for this compound in cross-coupling reactions.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions of this compound.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
How to prevent protodeborylation of (2,4-Dibutoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of protodeborylation of (2,4-Dibutoxyphenyl)boronic acid during experimental procedures, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Preventing Protodeborylation
Protodeborylation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a significant side reaction for electron-rich arylboronic acids like this compound, leading to reduced yields and purification challenges. The following guide provides strategies to mitigate this issue.
Problem: Significant formation of 1,3-dibutoxybenzene as a byproduct, indicating protodeborylation of this compound.
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing high protodeborylation.
Detailed Solutions
1. Modification of Reaction Conditions
The rate of protodeborylation is highly sensitive to the reaction environment. Careful optimization of the following parameters can significantly suppress this side reaction.
-
Base Selection: The choice and strength of the base are critical. Strong bases, especially in the presence of water, can accelerate protodeborylation.
-
Recommendation: Switch to milder bases. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong hydroxide bases like NaOH or KOH. For particularly sensitive substrates, potassium fluoride (KF) under anhydrous conditions can be effective.
-
-
Reaction Temperature: Higher temperatures can increase the rate of protodeborylation.
-
Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to screen temperatures, for example, starting at room temperature and gradually increasing to 50-80 °C.
-
-
Solvent and Water Content: Water is a proton source for protodeborylation.
-
Recommendation: Use anhydrous solvents and minimize the amount of water in the reaction. While some Suzuki-Miyaura reactions require water as a co-solvent, using the minimum necessary amount is advisable. Consider using co-solvent systems like dioxane/water or THF/water with a high organic ratio.
-
-
Catalyst System: An efficient catalyst that promotes a fast cross-coupling reaction can outcompete the slower protodeborylation pathway.
-
Recommendation: Employ highly active palladium catalysts and ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for electron-rich and sterically hindered substrates.[1]
-
2. Use of Boronic Acid Derivatives
Protecting the boronic acid functional group as an ester can significantly enhance its stability.
-
Pinacol Esters: this compound pinacol ester is generally more stable towards protodeborylation than the free boronic acid.[2]
-
Recommendation: Synthesize the pinacol ester of this compound prior to the coupling reaction. This derivative often exhibits improved handling characteristics and stability.
-
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a "slow-release" strategy, where the active boronic acid is gradually generated in situ under the reaction conditions. This keeps the concentration of the unstable free boronic acid low, minimizing protodeborylation.[3]
-
Recommendation: For particularly challenging couplings or multi-step sequences, consider the synthesis and use of the MIDA boronate derivative.
-
Quantitative Data Summary
While specific kinetic data for the protodeborylation of this compound is not extensively published, the following table provides a qualitative and semi-quantitative comparison of factors influencing protodeborylation based on studies of electron-rich arylboronic acids.
| Parameter | Condition | Effect on Protodeborylation Rate | Relative Stability |
| pH | High pH (>10) | High | Low |
| Neutral pH (~7) | Low to Moderate | High | |
| Low pH (<4) | Moderate to High | Low to Moderate | |
| Temperature | High (e.g., 100 °C) | High | Low |
| Low (e.g., RT - 50 °C) | Low | High | |
| Base | Strong (e.g., NaOH, KOH) | High | Low |
| Weak (e.g., K₂CO₃, KF) | Low | High | |
| Boron Species | Boronic Acid | High | Low |
| Pinacol Ester | Low | High | |
| MIDA Ester | Very Low | Very High |
Experimental Protocols
Protocol 1: Synthesis of this compound Pinacol Ester
This protocol describes a general and robust method for the esterification of an electron-rich arylboronic acid.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a drying agent, such as anhydrous magnesium sulfate (2.0 equiv) or activated molecular sieves.
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Under an inert atmosphere, add anhydrous toluene or THF to achieve a concentration of approximately 0.5 M with respect to the boronic acid.
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Stir the resulting suspension at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to expedite the conversion if necessary.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter off the drying agent and wash the solid residue with the anhydrous solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester.
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The crude product can often be used directly in the subsequent Suzuki-Miyaura coupling reaction. If further purification is required, flash column chromatography on silica gel can be performed, though prolonged exposure to silica gel should be avoided.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to protodeborylation?
A1: The two electron-donating butoxy groups on the aromatic ring increase the electron density at the carbon atom bearing the boronic acid group. This increased nucleophilicity of the aryl group makes it more susceptible to protonolysis (reaction with a proton source), which leads to the cleavage of the carbon-boron bond.[4]
Q2: Can I use my old bottle of this compound that has been on the shelf for a while?
A2: It is advisable to check the purity of aged boronic acids. Over time, they can undergo partial decomposition through protodeborylation or form cyclic anhydrides (boroxines). It is recommended to re-purify the material if necessary or to convert it to a more stable derivative like a pinacol ester before use.
Q3: My Suzuki-Miyaura reaction is not working even after switching to the pinacol ester. What else could be the problem?
A3: If protodeborylation is still suspected, ensure that your reaction conditions are strictly anhydrous. If the issue persists, the problem may lie with other aspects of the Suzuki-Miyaura reaction, such as catalyst deactivation, poor solubility of reagents, or an inappropriate choice of ligand for your specific substrates. For sterically hindered and electron-rich systems, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is often crucial for good yields.[1]
Q4: How does the "slow-release" strategy with MIDA boronates work?
A4: MIDA boronates are highly stable tetracoordinate boron species. Under the basic conditions of the Suzuki-Miyaura reaction, they slowly hydrolyze to release the free boronic acid. This maintains a very low steady-state concentration of the reactive and potentially unstable boronic acid in the reaction mixture, thereby minimizing its decomposition via protodeborylation while still allowing it to participate in the catalytic cycle.[3]
Visualizing the Protodeborylation Mechanism
The mechanism of base-catalyzed protodeborylation is a key process to understand for its prevention.
Caption: Base-catalyzed protodeborylation mechanism.
References
Technical Support Center: Optimizing Reactions with (2,4-Dibutoxyphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,4-Dibutoxyphenyl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most prevalent issues include low product yield, incomplete consumption of starting materials, and the formation of side products. The primary side reactions to be aware of are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid. Due to the electron-rich nature of the this compound, it can be particularly susceptible to protodeboronation under certain conditions.
Q2: How does the choice of base impact the success of the reaction?
A2: The base is a critical component of the Suzuki-Miyaura reaction, as it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[1] The strength and type of base can significantly affect the reaction outcome. For electron-rich boronic acids like this compound, a careful selection of the base is crucial to minimize side reactions, especially protodeboronation. While stronger bases can accelerate the reaction, they may also promote the undesired protodeboronation. Therefore, a balance must be struck, and often moderately strong inorganic bases provide the best results.
Q3: Which solvents are recommended for reactions with this compound?
A3: A variety of solvents can be employed, and the optimal choice often depends on the specific coupling partners and the base used. Common solvent systems are mixtures of an organic solvent with water. The aqueous phase is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Popular organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene. The ratio of the organic solvent to water can also be a critical parameter to optimize.
Q4: My reaction is not going to completion. What are the likely causes and how can I troubleshoot this?
A4: An incomplete reaction can be due to several factors:
-
Insufficiently active catalyst: Ensure your palladium catalyst and any associated ligands are of good quality and have not degraded.
-
Poor choice of base or solvent: The combination of base and solvent may not be optimal for your specific substrates. It is advisable to screen a few different combinations.
-
Low reaction temperature: While higher temperatures can sometimes lead to side reactions, the reaction may be too slow at lower temperatures. A modest increase in temperature might be beneficial.
-
Presence of oxygen: Oxygen can deactivate the palladium catalyst. It is crucial to thoroughly degas your solvents and reaction mixture and to maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction.
Q5: I am observing a significant amount of protodeboronation. What can I do to minimize this side reaction?
A5: Protodeboronation is a common challenge with electron-rich boronic acids. To mitigate this:
-
Use a milder base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Employ anhydrous conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can be effective.
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Use a boronic ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can be a good strategy. The boronic acid is then slowly released in situ during the reaction, keeping its concentration low and minimizing protodeboronation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more stable. |
| Suboptimal base/solvent combination | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water, toluene/water). | |
| Reaction temperature too low | Gradually increase the reaction temperature, while monitoring for the formation of side products. | |
| Significant Protodeboronation | Base is too strong | Switch to a milder base such as K₂CO₃ or K₃PO₄. |
| Presence of excess water | Use anhydrous solvents and ensure all reagents are dry. | |
| Unstable boronic acid | Convert the boronic acid to a more stable pinacol or MIDA ester. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture and maintain a strict inert atmosphere. |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) source directly, as Pd(II) species can sometimes promote homocoupling during the in situ reduction. | |
| Reaction Stalls | Catalyst deactivation | Ensure rigorous exclusion of oxygen. Increase catalyst loading if necessary, but be mindful of cost and potential for side reactions. |
| Poor solubility of reagents | Adjust the solvent system to ensure all components are sufficiently soluble at the reaction temperature. |
Data Presentation
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
This table provides a general overview of the effectiveness of various bases in a typical Suzuki-Miyaura reaction. While not specific to this compound, it serves as a useful starting point for base selection.
| Base | Typical Yield (%) | Notes |
| K₃PO₄ | 90-98 | Often a very effective base, particularly for challenging couplings. |
| K₂CO₃ | 85-95 | A commonly used and effective base for a wide range of substrates. |
| Cs₂CO₃ | 90-99 | A strong and often highly effective base, but more expensive. |
| NaOH | 70-90 | A strong base that can be effective, but may promote side reactions with sensitive substrates. |
| Et₃N | 40-70 | An organic base that is generally less effective than inorganic bases in many Suzuki couplings. |
Yields are representative and can vary significantly based on the specific substrates, catalyst, and solvent used.
Table 2: Common Solvents for Suzuki-Miyaura Reactions
| Solvent System | Typical Ratio (Organic:Water) | Notes |
| 1,4-Dioxane / Water | 4:1 to 10:1 | A very common and often effective solvent system. |
| Toluene / Water | 10:1 | Good for higher temperature reactions. |
| THF / Water | 4:1 to 10:1 | Another widely used and effective solvent system. |
| Ethanol / Water | 1:1 to 4:1 | A greener solvent option that can be effective for some systems. |
| DMF / Water | 10:1 | A more polar aprotic solvent that can be useful for less reactive substrates. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This is a generalized protocol and may require optimization for specific substrates.
Materials:
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This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
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Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the this compound, aryl bromide, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the degassed solvent system.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
References
Technical Support Center: Purification of Products from (2,4-Dibutoxyphenyl)boronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving (2,4-Dibutoxyphenyl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Suzuki-Miyaura reactions with this compound?
A1: Common impurities include unreacted starting materials such as the aryl halide and this compound, homocoupled byproducts (e.g., 2,2',4,4'-tetrabutoxy-1,1'-biphenyl), and residual palladium catalyst. Protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom, can also lead to byproducts.[1]
Q2: What is the general workflow for purifying the biaryl products from these reactions?
A2: A typical purification workflow involves an initial aqueous workup to remove inorganic salts and water-soluble impurities. This is followed by either flash column chromatography or recrystallization to isolate the pure biaryl product. The choice between these two methods depends on the physical state (solid or oil) and purity of the crude product.[1][2]
Q3: My desired biaryl product, derived from this compound, is an oil. Can I still use recrystallization?
A3: Recrystallization is generally suitable for solid compounds. If your product is an oil, flash column chromatography is the more appropriate purification method.[3] However, sometimes impure oils can be induced to crystallize by trituration with a suitable solvent or by attempting co-crystallization.
Q4: How can I remove the residual palladium catalyst from my product?
A4: The palladium catalyst can often be removed during aqueous workup and subsequent column chromatography. Filtering the reaction mixture through a pad of Celite® before the workup can also help in removing the catalyst.[2] For stubborn cases, specific palladium scavengers can be employed.
Troubleshooting Guides
Issue 1: Co-elution of the Product with Impurities During Column Chromatography
Problem: The desired biaryl product and a significant impurity (e.g., homocoupled byproduct or unreacted starting material) have very similar Rf values on TLC and co-elute during column chromatography.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Experiment with different solvent systems. For non-polar biaryl compounds, mixtures of hexanes or petroleum ether with ethyl acetate or diethyl ether are common.[4]
-
Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can often improve separation.
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Consider using a different solvent with different selectivity, for example, replacing ethyl acetate with dichloromethane in a hexane-based eluent.
-
-
Adjust the Stationary Phase:
-
If using silica gel, ensure it is of appropriate mesh size for flash chromatography (typically 230-400 mesh).
-
For compounds that are sensitive to acidic silica, consider using neutralized silica gel (by pre-treating with a triethylamine solution) or an alternative stationary phase like neutral alumina.[5]
-
-
Consider a Different Chromatographic Technique:
-
If normal-phase chromatography is unsuccessful, reversed-phase chromatography (using a C18 stationary phase) might provide the necessary selectivity, especially for more polar compounds.
-
Caption: Troubleshooting workflow for co-elution issues.
Issue 2: The Product is Streaking or Tailing on the Silica Gel Column
Problem: The product spot on the TLC plate is elongated, and during column chromatography, the product elutes over many fractions with poor peak shape.
Troubleshooting Steps:
-
Check for Acidity/Basicity:
-
The dibutoxy substituents may impart some Lewis basicity that can interact strongly with the acidic silica gel.
-
Add a small amount of a modifier to your eluent. For potentially basic compounds, adding ~1% triethylamine to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.[4]
-
-
Sample Loading Technique:
-
Ensure the crude product is dissolved in a minimal amount of solvent before loading onto the column. Using a large volume of a strong solvent for loading will lead to band broadening.
-
Dry-loading the sample (adsorbing it onto a small amount of silica gel before adding it to the column) can significantly improve resolution.[2]
-
-
Column Packing:
-
Ensure the column is packed uniformly without any air bubbles or cracks, as these can disrupt the solvent flow and lead to poor separation.
-
Caption: Troubleshooting guide for product tailing.
Data Presentation
The following table summarizes representative purification outcomes for a Suzuki-Miyaura reaction between an aryl bromide and this compound. Note that actual yields and purity will vary depending on the specific substrates and reaction conditions.
| Purification Method | Typical Recovery | Purity (by 1H NMR) | Notes |
| Aqueous Workup Only | >95% (crude) | 70-85% | Effective for removing inorganic salts and some polar impurities. |
| Flash Column Chromatography | 60-90% | >95% | Highly effective for separating non-polar to moderately polar biaryl products from starting materials and byproducts.[2] |
| Recrystallization | 50-80% | >98% | Best for solid products. The choice of solvent is critical. Common solvents include ethanol, methanol, or mixed solvent systems like hexane/ethyl acetate.[3][6] |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
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Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
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Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water (to remove inorganic bases and salts).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was run under acidic conditions or to remove any acidic impurities).
-
Brine (saturated NaCl solution) to facilitate phase separation and remove residual water from the organic layer.
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography of a Biaryl Product
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TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude product. For a typical biaryl product derived from this compound, which is expected to be relatively non-polar, a starting point could be a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v).[4] Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped. A thin layer of sand can be added on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent).
-
Alternatively, for better separation, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 3: Recrystallization of a Solid Biaryl Product
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7] For biaryl compounds, common solvents include ethanol, methanol, acetone, or a mixture of a "good" solvent (like ethyl acetate or DCM) and a "poor" solvent (like hexane or petroleum ether).[3][8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid product in the minimum amount of the boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to remove any residual solvent.
Caption: General purification workflow for Suzuki-Miyaura reaction products.
References
Technical Support Center: Purification of Suzuki Coupling Products
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot the removal of boron-containing impurities from Suzuki coupling reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is complete, but I'm struggling to remove the excess boronic acid and its byproducts. What are the most common and effective methods?
A1: Removing boron-based impurities is a critical step in purifying your Suzuki coupling product. The most effective methods depend on the properties of your desired compound and the nature of the impurities. The primary strategies include:
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Aqueous Basic Extraction: This is often the first and simplest method to try. Boronic acids are weakly acidic and will convert to their corresponding water-soluble boronate salts in the presence of a base.[1][2][3]
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Chromatography: Silica gel column chromatography is a highly effective technique for separating compounds with different polarities.[4][5]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful method to obtain highly pure material, leaving impurities behind in the solvent.[6][7][8]
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Scavenger Resins: These are solid-supported reagents that selectively react with and bind to specific impurities, which can then be removed by simple filtration.[9][10][11][12]
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Derivatization/Precipitation: In some cases, impurities can be selectively precipitated out of the reaction mixture. For example, boronic acids can be reacted with diethanolamine to form a crystalline adduct that can be filtered off.[3][13][14]
Q2: I performed a basic wash, but I still see boron impurities in my NMR spectrum. What could be the issue?
A2: While a basic wash is generally effective, several factors can lead to incomplete removal of boron impurities:
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Insufficient Base: Ensure you are using a sufficient molar excess of a strong enough base (e.g., 1-2 M NaOH or KOH) to deprotonate all the acidic boron species.[1]
-
Poor Phase Mixing: Vigorous stirring during the liquid-liquid extraction is crucial to maximize the surface area between the organic and aqueous phases, ensuring efficient transfer of the boronate salt.
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Product Solubility: If your product has acidic functional groups, it may also be extracted into the basic aqueous layer, leading to product loss.[15] In such cases, careful pH control is necessary.
-
Formation of Boroxines: Boronic acids can dehydrate to form boroxines (cyclic trimers), which may have different solubility and reactivity profiles. A thorough basic wash should still hydrolyze and extract these species.
Q3: Are there specific scavenger resins you would recommend for boronic acid removal?
A3: Yes, several scavenger resins are specifically designed to be effective for removing boronic acids. Resins with diol or N-methylglucamine functional groups are particularly effective at binding with boron.[11] Guanidine-functionalized silica has also been shown to be a powerful scavenger for boronic acids.[9] The choice of resin will depend on the solvent system and the specific boronic acid you are trying to remove.
Q4: How can I prevent the homocoupling of my boronic acid, which is a common and difficult-to-remove impurity?
A4: Homocoupling of boronic acids to form biaryl byproducts is often mediated by the presence of oxygen and Pd(II) species.[13][16][17] To minimize this side reaction:
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Degas Your Solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere, such as nitrogen or argon.[13]
-
Use a Pd(0) Catalyst: If you are using a Pd(II) precatalyst, ensure that the in-situ reduction to the active Pd(0) species is efficient. The presence of unreduced Pd(II) can promote homocoupling.[16]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture.[16]
Troubleshooting Guides
Problem 1: Persistent Boronic Acid Impurities After Basic Work-up
If you are still observing boronic acid impurities after performing a standard basic liquid-liquid extraction, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for removing persistent boronic acid impurities.
Problem 2: Product Loss During Purification
If you are experiencing low yields after your purification protocol, consider the following:
Caption: Troubleshooting guide for addressing product loss during purification.
Experimental Protocols
Protocol 1: Basic Liquid-Liquid Extraction
This protocol is a general method for removing acidic boronic acid impurities.
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Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1 M aqueous solution of NaOH. Vigorously shake the funnel for 1-2 minutes, periodically venting.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat Wash: Repeat the wash with the 1 M NaOH solution two more times.
-
Neutralization Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining base and dissolved water.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
| Parameter | Value/Description |
| Base Concentration | 1-2 M NaOH or KOH |
| Number of Washes | 2-3 |
| Extraction Solvent | Ethyl Acetate, Dichloromethane, or other suitable organic solvent |
Protocol 2: Purification using a Boron Scavenger Resin
This protocol outlines the use of a scavenger resin for boron impurity removal.
-
Solvent Selection: After the reaction work-up (e.g., initial filtration to remove the palladium catalyst), dissolve the crude product in a suitable organic solvent in which the product is soluble but does not react with the resin.
-
Resin Addition: Add the scavenger resin (typically 3-5 equivalents relative to the initial amount of boronic acid) to the solution.
-
Stirring: Stir the mixture at room temperature. The required time can vary from a few hours to overnight. Monitor the removal of the impurity by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate the solvent under reduced pressure to obtain the purified product.
| Parameter | Value/Description |
| Resin Equivalents | 3-5 eq. |
| Reaction Time | 4-16 hours (monitor for completion) |
| Temperature | Room Temperature |
Protocol 3: Recrystallization
This is a general guideline for purifying a solid product. The choice of solvent is critical and must be determined experimentally.[7][8]
-
Solvent Selection: Choose a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. The impurities should ideally remain soluble at low temperatures.
-
Dissolution: In a flask, add the crude solid product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Guideline |
| Solvent Choice | High product solubility when hot, low when cold |
| Cooling Rate | Slow cooling generally yields larger, purer crystals |
| Washing Solvent | Must be cold to minimize product dissolution |
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Boron Suzuki Coupling | Borates Today [borates.today]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. silicycle.com [silicycle.com]
- 10. Scavenger resin - Wikipedia [en.wikipedia.org]
- 11. silicycle.com [silicycle.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
Technical Support Center: Improving Catalyst Lifetime in Reactions with Substituted Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with substituted boronic acids in catalytic reactions, particularly in Suzuki-Miyaura cross-coupling. Our goal is to help you extend the lifetime of your catalyst, improve reaction yields, and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of catalyst deactivation in reactions involving substituted boronic acids?
A1: Catalyst deactivation in these reactions primarily occurs through three main pathways:
-
Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming the starting material.[1] This process is often accelerated by heat, the presence of a base, and water.[2][3]
-
Catalyst Poisoning: Certain functional groups on the substituted boronic acid or other reaction components can act as poisons to the metal catalyst (commonly palladium). For example, sulfur-containing compounds can strongly adsorb to the palladium surface, blocking active sites.[4]
-
Formation of Inactive Catalyst Species: The active catalyst, typically a Pd(0) species, can agglomerate to form inactive palladium black, especially if the catalytic cycle is slow.[5] Additionally, strong coordination of substrates or ligands can lead to the formation of stable, inactive catalyst complexes.
Q2: How do the substituents on the boronic acid affect catalyst lifetime?
A2: The electronic and steric properties of substituents on the boronic acid play a crucial role:
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) can make the boronic acid more susceptible to protodeboronation, leading to lower yields and apparent catalyst deactivation.[3][6]
-
Electron-donating groups (e.g., -OMe, -Me) can enhance the stability of the boronic acid.
-
Ortho-substituents can sterically hinder the approach of the boronic acid to the catalyst's metal center, potentially slowing down the transmetalation step and allowing for competing deactivation pathways to occur.
-
Heteroaromatic boronic acids , especially those with nitrogen atoms adjacent to the boronic acid group (e.g., 2-pyridylboronic acid), can be particularly challenging. The nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7]
Q3: What are the first steps I should take if my reaction is failing or giving low yields?
A3: When encountering a problematic reaction, a systematic approach is key:
-
Verify Reagent Quality: Ensure your boronic acid, aryl halide, catalyst, ligand, base, and solvent are pure and dry (if anhydrous conditions are required). Boronic acids, in particular, can degrade upon storage.[8]
-
Ensure an Inert Atmosphere: Oxygen can lead to the oxidation of the active Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of the boronic acid.[8][9] Thoroughly degas your solvents and maintain the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Check Catalyst and Ligand Integrity: Use fresh, high-quality catalyst and ligand. Phosphine ligands are particularly susceptible to oxidation.[3]
-
Review Reaction Parameters: Double-check stoichiometry, concentration, temperature, and reaction time against established protocols for similar substrates.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptom: TLC or LC-MS analysis shows little to no formation of the desired product, with significant amounts of starting material remaining.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh, high-quality palladium source. Pre-catalysts are often more reliable. - Ensure proper in-situ reduction of Pd(II) to Pd(0) if using a Pd(II) source.[8] |
| Protodeboronation of Boronic Acid | - Use a boronic ester: Convert the boronic acid to a more stable pinacol or MIDA boronate ester.[9][10] - Employ a "slow-release" strategy: MIDA boronates can slowly hydrolyze in situ to provide a low concentration of the active boronic acid, minimizing its decomposition.[11][12] - Optimize the base: Use milder bases like K₃PO₄, Cs₂CO₃, or KF.[3][13] - Anhydrous conditions: Minimize water content, as it can be a proton source for protodeboronation.[3] |
| Inefficient Oxidative Addition | - Switch to a more reactive halide: If possible, use an aryl iodide or bromide instead of a chloride.[3] - Use bulky, electron-rich ligands: Ligands like SPhos, XPhos, or RuPhos can facilitate the oxidative addition step.[7][9] |
| Catalyst Poisoning | - Protect problematic functional groups: For substrates with catalyst-poisoning moieties (e.g., thiols), consider using a protecting group.[4] - Increase ligand-to-palladium ratio: An excess of ligand can sometimes mitigate poisoning effects. |
| Suboptimal Reaction Conditions | - Screen different bases: The choice of base is critical and substrate-dependent. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[7][13] - Screen different solvents: Toluene, dioxane, and THF are common choices. A co-solvent of water is often used but should be carefully considered if protodeboronation is an issue.[9] - Optimize temperature: A higher temperature may be needed for less reactive substrates, but can also accelerate catalyst decomposition. |
Issue 2: Formation of Palladium Black
Symptom: The reaction mixture turns black, and a black precipitate is observed. This is often accompanied by a stalled reaction.
| Potential Cause | Troubleshooting Steps |
| Ligand Dissociation/Degradation | - Use more robust, sterically demanding ligands: Bulky ligands can better stabilize the Pd(0) center and prevent aggregation.[9] - Increase ligand-to-palladium ratio: A slight excess of ligand (e.g., 1.2:1 to 2:1 ligand to palladium) can help maintain a stable catalytic species. |
| High Reaction Temperature | - Lower the reaction temperature: Find the minimum temperature at which the reaction proceeds at a reasonable rate. |
| Presence of Oxygen | - Ensure rigorous degassing of solvents: Use techniques like freeze-pump-thaw or sparging with an inert gas. - Maintain a positive pressure of inert gas throughout the reaction.[8] |
| Slow Catalysis | - If the catalytic cycle is inherently slow for your substrate combination, the Pd(0) species has more time to agglomerate. Focus on optimizing other parameters (ligand, base, solvent) to accelerate the desired reaction. |
Issue 3: Significant Formation of Side Products
Symptom: Besides the desired product, significant amounts of byproducts such as homocoupled boronic acid or protodeboronated starting material are observed.
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | - Presence of oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[9] | - Thoroughly degas all solvents and reagents. [9] - Use a Pd(0) source or an efficient pre-catalyst system to minimize the presence of Pd(II) species at the start of the reaction.[7] |
| Protodeboronated Starting Material | - Excess water, overly strong base, or high temperature. [6] | - Switch to a milder base (e.g., K₃PO₄, K₂CO₃).[11] - Use anhydrous conditions or carefully control the amount of water.[3] - Use a boronic ester derivative (pinacol or MIDA) to enhance stability.[11] |
| Dehalogenation of Aryl Halide | - Suboptimal ligand and base combination. | - Screen different ligands and bases. - Lower the reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of an aryl bromide with a substituted boronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[14]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[14]
-
Solvent Addition: Add degassed toluene and degassed water via syringe.[14]
-
Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.[14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography.[14]
Protocol 2: Slow-Release Cross-Coupling using a MIDA Boronate
This protocol is advantageous for unstable boronic acids that are prone to decomposition.[12]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
MIDA boronate (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
SPhos (0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄, 7.5 mmol, 7.5 equiv)
-
5:1 Dioxane/Water (14 mL)
Procedure:
-
Reaction Setup: In a glovebox, combine the aryl halide, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄ in a reaction vessel.[12]
-
Solvent Addition: Add the degassed 5:1 dioxane/water solvent mixture.[12]
-
Reaction Execution: Seal the vessel and heat at 60 °C for 6 hours with vigorous stirring.[12]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizing Key Processes
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. MIDA Boronates [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: The Impact of Alkoxy Substituents on Suzuki Reaction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for navigating the challenges associated with Suzuki-Miyaura cross-coupling reactions involving alkoxy-substituted substrates.
Troubleshooting Guide
This guide addresses specific issues encountered during experiments in a direct question-and-answer format.
Issue 1: Low to No Product Yield with an Alkoxy-Substituted Aryl Halide
Question: My Suzuki reaction using an aryl halide with a para- or meta-alkoxy group is resulting in low conversion or no product. What are the likely causes and solutions?
Answer: Low reactivity is common with alkoxy-substituted aryl halides due to the electron-donating nature of the alkoxy group. This group increases electron density on the aromatic ring, which deactivates the substrate towards oxidative addition, a critical step in the catalytic cycle.[1][2]
Potential Solutions:
-
Catalyst and Ligand Selection: The key is to facilitate the slow oxidative addition step. Employing bulky, electron-rich phosphine ligands can significantly enhance catalyst activity.[1][3] Ligands from the Buchwald class (e.g., SPhos, XPhos) or other electron-rich phosphines like tricyclohexylphosphine (PCy₃) are designed to promote this step.[1][4]
-
Palladium Pre-catalyst: Ensure you are using a reliable Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that efficiently generates the active Pd(0) species in situ.[1][5]
-
Base and Temperature: A stronger base may be required to drive the reaction forward, but this must be balanced with the stability of your substrates.[1][6] Increasing the reaction temperature can also improve yields, but monitor for potential side reactions like protodeboronation.
Issue 2: Reaction Failure with an ortho-Alkoxy Substituent
Question: My reaction with a 2-alkoxy-substituted aryl halide is failing, even with conditions that work for other electron-rich arenes. Why is this specific substitution pattern so challenging?
Answer: An ortho-alkoxy group introduces significant steric hindrance around the reaction center.[5][6][7][8] This bulkiness can physically block the palladium catalyst from accessing the carbon-halogen bond for oxidative addition. In some cases, the oxygen of the alkoxy group may also chelate to the palladium center, which can influence catalyst reactivity and selectivity.[9]
Potential Solutions:
-
Highly Hindered Ligands: Overcoming steric hindrance requires ligands that are not only electron-rich but also exceptionally bulky. This bulk can force the substrates into a productive orientation around the metal center. Consider specialized ligands developed for sterically demanding couplings, such as AntPhos or BI-DIME.[7][8]
-
Reaction Conditions: These challenging couplings often require higher temperatures and longer reaction times. A thorough screening of bases and solvents is recommended to find the optimal balance for your specific substrates.[5]
Issue 3: Significant Protodeboronation Side Product is Observed
Question: My main product is the arene resulting from the protodeboronation of my boronic acid, not the desired coupled product. How can I prevent this?
Answer: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[3][10] It is often competitive with the desired transmetalation step and is exacerbated by high temperatures, the presence of water, and strong bases.
Potential Solutions:
-
Use More Stable Boron Reagents: Boronic acids are prone to this side reaction.[3] Switching to more robust boronate esters (e.g., pinacol esters, MIDA esters) or potassium trifluoroborate salts can significantly reduce protodeboronation.[3][11][12] These reagents are more stable under many reaction conditions.
-
Milder Reaction Conditions: If possible, lower the reaction temperature. Use a milder base such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF), which can be effective while minimizing boronic acid decomposition.[4][6]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing water content can sometimes suppress protodeboronation, though this may slow down the activation of the boron reagent.
Issue 4: Homocoupling of the Boronic Acid is the Primary Product
Question: The reaction is primarily yielding a biaryl product derived from the coupling of two of my boronic acid molecules. What causes this and how can it be fixed?
Answer: Homocoupling is a common side reaction, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2][3] These can oxidize the Pd(0) catalyst or directly facilitate the coupling of the organoboron reagent.
Potential Solutions:
-
Rigorous Degassing: Oxygen is a major culprit. Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst.[3][13] Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are critical.[13][14]
-
Use a High-Purity Pd(0) Source: Start with a reliable Pd(0) pre-catalyst. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0), a step that can sometimes be inefficient and lead to side reactions.[3]
-
Control Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes disfavor homocoupling.
Frequently Asked Questions (FAQs)
Q1: How do alkoxy groups electronically influence the Suzuki reaction? A1: Alkoxy groups are strong electron-donating groups (EDGs) through resonance. When attached to an aryl halide, they increase the electron density of the aromatic ring. This makes the carbon atom of the C-X bond less electrophilic and strengthens the bond, thereby slowing down the rate-limiting oxidative addition step of the Suzuki catalytic cycle.[1][2]
Q2: What is the "ortho-effect" of alkoxy substituents in Suzuki couplings? A2: The "ortho-effect" refers to the unique challenges posed by substituents at the position adjacent to the reacting halide. For an alkoxy group, this is primarily a steric effect; its physical bulk hinders the approach of the large palladium catalyst complex.[5][7][8] A secondary electronic or coordinating effect may also be at play, where the ortho-alkoxy group's lone pair electrons could interact with the palladium center, influencing the geometry and reactivity of the intermediate complexes.[9]
Q3: Which palladium ligands are generally most effective for coupling alkoxy-substituted aryl halides? A3: For electron-rich and sterically hindered aryl halides, the most effective ligands are typically bulky and electron-rich monodentate phosphines.[1][3] These properties help stabilize the palladium center and promote the challenging oxidative addition step. Widely successful classes include:
-
Dialkylbiarylphosphines (Buchwald Ligands): Examples like SPhos, XPhos, and RuPhos are standards for these types of transformations.[1]
-
Bulky Alkylphosphines: Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective.[4]
Data and Protocols
Data Presentation
Table 1: Ligand Selection Guide for Alkoxy-Substituted Aryl Halides
| Substituent Position | Primary Challenge | Recommended Ligand Class | Specific Examples |
| para or meta | Electronic Deactivation | Bulky, Electron-Rich Phosphines | XPhos, SPhos, RuPhos, PCy₃ |
| ortho | Severe Steric Hindrance | Highly Bulky Biaryl Phosphines | AntPhos, BI-DIME, tBuXPhos |
| Di-ortho | Extreme Steric Hindrance | Specialized Bulky Ligands | AntPhos, BI-DIME |
Table 2: Representative Reaction Conditions for Alkoxy-Substituted Substrates
| Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Avg. Yield |
| 4-Bromoanisole | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| 2-Bromoanisole | Phenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | Moderate-High |
| 2,6-Dimethoxybromobenzene | (4-methylphenyl)boronic acid | Pd(OAc)₂ / AntPhos | Cs₂CO₃ | Toluene | 110 | Moderate |
| 4-Chloroanisole | Phenylboronic Acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmOH | 110 | High |
Yields are representative and highly dependent on specific substrate pairings and reaction optimization.
Experimental Protocols
General Protocol for a Challenging Suzuki Coupling with an Alkoxy-Substituted Aryl Halide
This protocol is a general guideline and should be optimized for specific substrates.
-
Reagent Preparation: To a flame-dried Schlenk flask or pressure vessel equipped with a stir bar, add the alkoxy-substituted aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon) 3-5 times to remove oxygen.[13]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol% per Pd).
-
Solvent Addition: Add the previously degassed solvent (e.g., dioxane or toluene, often with a small amount of degassed water) via syringe.[2][14] The reaction concentration is typically between 0.1 M and 0.5 M.
-
Heating and Monitoring: Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously overnight (12-24 hours).[14]
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: Troubleshooting workflow for Suzuki reactions with alkoxy-substituted arenes.
Caption: Suzuki catalytic cycle highlighting the impact of alkoxy substituents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Validation & Comparative
Purity Analysis of (2,4-Dibutoxyphenyl)boronic Acid via ¹H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (2,4-Dibutoxyphenyl)boronic acid purity using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental data for this compound, this guide leverages data from the closely related analogue, 2,4-dimethoxyphenylboronic acid, and common chemical principles to provide a robust analytical framework.
¹H NMR Spectral Data and Interpretation
The purity of this compound can be assessed by examining the characteristic signals in its ¹H NMR spectrum and comparing the integration of signals corresponding to the compound against those of potential impurities.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Potential Impurities in CDCl₃
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Ar-H (ortho to B(OH)₂) | 7.8 - 8.0 | d | 1H |
| Ar-H (ortho to OBu) | 6.4 - 6.6 | dd | 1H | |
| Ar-H (meta to B(OH)₂) | 6.3 - 6.5 | d | 1H | |
| B(OH )₂ | 4.5 - 5.5 | br s | 2H | |
| OCH₂ CH₂CH₂CH₃ (at C2) | 4.0 - 4.2 | t | 2H | |
| OCH₂ CH₂CH₂CH₃ (at C4) | 3.9 - 4.1 | t | 2H | |
| OCH₂CH₂ CH₂CH₃ | 1.7 - 1.9 | m | 4H | |
| OCH₂CH₂CH₂ CH₃ | 1.4 - 1.6 | m | 4H | |
| OCH₂CH₂CH₂CH₃ | 0.9 - 1.1 | t | 6H | |
| 1,3-Dibutoxybenzene (Impurity) | Ar-H | 6.3 - 7.2 | m | 4H |
| OCH₂ CH₂CH₂CH₃ | 3.9 - 4.0 | t | 4H | |
| OCH₂CH₂ CH₂CH₃ | 1.7 - 1.8 | m | 4H | |
| OCH₂CH₂CH₂ CH₃ | 1.4 - 1.5 | m | 4H | |
| OCH₂CH₂CH₂CH₃ | 0.9 - 1.0 | t | 6H | |
| 2,4-Dibutoxyphenol (Impurity) | Ar-H | 6.2 - 7.0 | m | 3H |
| Ar-OH | 4.5 - 5.5 | br s | 1H | |
| OCH₂ CH₂CH₂CH₃ | 3.9 - 4.1 | t | 4H | |
| OCH₂CH₂ CH₂CH₃ | 1.7 - 1.9 | m | 4H | |
| OCH₂CH₂CH₂ CH₃ | 1.4 - 1.6 | m | 4H | |
| OCH₂CH₂CH₂CH₃ | 0.9 - 1.1 | t | 6H |
Note: Predicted chemical shifts are based on analogous compounds and general NMR principles. Actual values may vary. br s = broad singlet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet.
Experimental Protocol: ¹H NMR Analysis
A standardized protocol is crucial for obtaining reproducible and comparable results.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
For samples that may contain boronic acid anhydrides (boroxines), a small amount of deuterated methanol (CD₃OD) can be added to break down these species and sharpen the B(OH)₂ signal.
2. NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse proton acquisition.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.
-
Integrate all signals, paying close attention to the baseline.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of this compound using ¹H NMR.
Caption: Workflow for ¹H NMR Purity Analysis.
Comparison with Alternatives
While direct alternatives to this compound are application-specific, a comparison can be made with its dimethoxy analog, which is commercially available and has been characterized by NMR.[1]
Table 2: Comparison of this compound and 2,4-Dimethoxyphenylboronic acid
| Feature | This compound | 2,4-Dimethoxyphenylboronic acid |
| Solubility | Higher in non-polar organic solvents. | More soluble in polar organic solvents. |
| ¹H NMR Butoxy Signals | Complex multiplets for butyl chains (0.9-4.2 ppm). | Sharp singlets for methoxy groups (~3.8 ppm). |
| Potential Impurities | 1,3-Dibutoxybenzene, 2,4-Dibutoxyphenol. | 1,3-Dimethoxybenzene, 2,4-Dimethoxyphenol. |
| Cost & Availability | Generally higher cost and lower availability. | Lower cost and widely available. |
The butoxy groups in the target compound introduce more complex and potentially overlapping signals in the aliphatic region of the ¹H NMR spectrum compared to the sharp singlets of the methoxy groups in the analog. This can make baseline correction and integration for purity determination more challenging.
Identifying Common Impurities
The primary impurities in boronic acids often arise from the synthesis or degradation.
-
Starting Materials: Incomplete reaction can leave residual starting materials, such as 1,3-dibutoxybenzene. Its presence would be indicated by the absence of the downfield aromatic proton ortho to the boronic acid group and a different aromatic splitting pattern.
-
Oxidation/Protodeboronation Products: Boronic acids can undergo oxidation or protodeboronation to yield the corresponding phenol, in this case, 2,4-dibutoxyphenol. The ¹H NMR spectrum of this impurity would lack the characteristic B(OH)₂ signal and show a different aromatic proton environment.
-
Anhydrides (Boroxines): Boronic acids can reversibly form cyclic anhydrides known as boroxines, especially upon storage in a dry state. This can lead to broad signals for the B(OH)₂ and aromatic protons. The addition of a small amount of D₂O or CD₃OD to the NMR sample can break down these trimers and result in sharper signals.
The following diagram illustrates the relationship between the target compound and its potential impurities.
References
A Comparative Guide to HPLC Methods for Analyzing Boronic Acid Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate analysis of boronic acid reaction mixtures is crucial for monitoring reaction progress, ensuring product purity, and characterizing final compounds. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose. This guide provides a detailed comparison of common HPLC methodologies, complete with experimental protocols and performance data to aid in method selection and implementation.
The analysis of boronic acids and their derivatives, such as boronic esters, by HPLC can be challenging due to their polarity and the potential for on-column degradation, particularly the hydrolysis of esters.[1][2][3] Method development often focuses on mitigating these challenges to achieve robust and reliable separations. This guide explores three prevalent HPLC-based approaches: Reversed-Phase HPLC (RP-HPLC) with C18 columns, fast RP-HPLC for minimizing on-column hydrolysis, and HPLC coupled with Mass Spectrometry (LC-MS) for enhanced sensitivity and selectivity.
Comparison of HPLC Methods
The following table summarizes the key performance characteristics of the different HPLC methods for analyzing boronic acid reaction mixtures.
| Method | Typical Stationary Phase | Common Mobile Phase Modifiers | Detection | Key Advantages | Key Considerations |
| Reversed-Phase HPLC (RP-HPLC) | C18 (e.g., XBridge™ BEH C18, XTerra™ MS C18)[1][4] | Formic acid, Phosphoric acid, Ammonium acetate[4][5][6] | UV/PDA[4] | Widely applicable, good for a range of polarities, established methodology.[7] | Potential for on-column hydrolysis of boronic esters, poor retention of very polar boronic acids.[1][8] |
| Fast RP-HPLC | C18 with smaller particle sizes (e.g., ≤ 2.5 µm)[2] | Acetonitrile/Water with acid modifier (e.g., H₃PO₄)[2] | UV/PDA | Reduced analysis time, minimizes on-column degradation of sensitive compounds like boronic esters.[2][8] | Higher backpressure may require specialized UHPLC systems. |
| HPLC with Mass Spectrometry (LC-MS) | C18 (e.g., Acquity BEH C18, Agilent Poroshell HPH C18)[9][10] | Ammonium acetate, Formic acid, Ammonia[5][9][10] | ESI-MS (often negative ion mode)[7][10] | High sensitivity and selectivity, provides molecular weight information, ideal for complex mixtures.[7][9] | Matrix effects can influence ionization, higher equipment cost. |
| Mixed-Mode HPLC | Reversed-phase/Cation-exchange (e.g., Primesep P)[11] | Acetonitrile/Water with acid (e.g., Formic acid) | UV, ELSD, CAD, LC/MS[11] | Offers alternative selectivity for challenging separations, can retain highly polar compounds.[11] | Method development can be more complex. |
| HPLC with Post-Column Derivatization | C18 | Acetonitrile/Water | Fluorescence (after reaction with Alizarin)[12][13] | Highly selective detection of boronic acids.[12] | Requires additional pump and reactor, optimization of derivatization reaction is necessary.[12] |
Experimental Protocols
Standard Reversed-Phase HPLC Method
This protocol is a general-purpose method for the separation of various boronic acids and related compounds in a reaction mixture.[4]
-
Sample Preparation: Dilute the reaction mixture in a solution of acetonitrile and water (1:1 v/v) to a suitable concentration (e.g., 0.1 mg/mL).[7] Vortex the sample to ensure it is homogeneous and filter through a 0.22 µm syringe filter before injection.[7]
-
LC System: Arc™ HPLC System or equivalent.[4]
-
Column: XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm.[4]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% B over 16.43 minutes.[4][14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA detector at 254 nm.[4]
Fast RP-HPLC Method for Boronic Esters
This method is optimized to minimize the on-column hydrolysis of boronic pinacol esters.[2]
-
Sample Preparation: Dissolve the sample in an aprotic solvent like acetonitrile to prevent hydrolysis prior to injection.[1]
-
LC System: UHPLC or fast LC system.
-
Column: Waters XTerra MS C18, 4.6 x 50 mm, 2.5 µm.[2]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: Linear gradient from 15% to 90% B in 4 minutes.[2]
-
Column Temperature: 20 °C.[2]
-
Detection: UV at 210 nm.[2]
LC-MS Method for High-Sensitivity Analysis
This method is suitable for the trace-level analysis of boronic acids and for confirming the identity of reaction components.[9][10]
-
Sample Preparation: Dilute the reaction mixture in acetonitrile to a final concentration appropriate for LC-MS analysis.[7]
-
LC System: UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer.[9]
-
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm.[6]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A rapid gradient optimized for the separation of target analytes, often with a run time of under 5 minutes.[6][8]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.[10]
-
Injection Volume: 1-5 µL.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode.[10] Monitor for the [M-H]⁻ ions of the target boronic acids.
Experimental Workflows
The following diagrams illustrate the typical workflows for the described HPLC methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 11. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 12. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. edepot.wur.nl [edepot.wur.nl]
- 14. waters.com [waters.com]
A Comparative Analysis of (2,4-Dibutoxyphenyl)boronic acid's Reactivity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of (2,4-Dibutoxyphenyl)boronic acid against other commonly employed boronic acids in two pivotal cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. The inclusion of electron-donating butoxy groups on the phenyl ring of this compound significantly influences its reactivity, a factor this guide will explore through comparative data and detailed experimental protocols.
Enhanced Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The electronic properties of the boronic acid play a crucial role in the efficiency of this palladium-catalyzed reaction. Generally, electron-donating groups on the phenylboronic acid enhance the rate of the transmetalation step, a key process in the catalytic cycle, leading to higher yields and often milder reaction conditions.
The two butoxy groups on this compound are electron-donating, thus increasing the electron density on the aromatic ring. This enhanced nucleophilicity of the organic substituent on the boron atom facilitates its transfer to the palladium center. In contrast, boronic acids with electron-withdrawing groups tend to exhibit lower reactivity.
Below is a comparative table illustrating the expected trend in yields for the Suzuki-Miyaura coupling of various boronic acids with a common aryl halide, 4-bromoanisole.
| Boronic Acid | Substituent Effect | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Electron-Donating (Strong) | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Estimated >90% |
| 4-Methoxyphenylboronic acid | Electron-Donating (Moderate) | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95% |
| Phenylboronic acid | Neutral | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~80-90% |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing (Strong) | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~60-70% |
Favorable Performance in Chan-Lam Coupling
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, typically employing a copper catalyst to couple boronic acids with amines or alcohols.[1] Similar to the Suzuki-Miyaura reaction, the electronic nature of the arylboronic acid influences the reaction outcome. Electron-rich arylboronic acids generally demonstrate higher reactivity in Chan-Lam couplings.
The electron-donating butoxy groups in this compound are expected to facilitate the transmetalation step with the copper catalyst, leading to efficient formation of the desired C-N or C-O bond.
The following table provides a comparative overview of expected yields for the Chan-Lam N-arylation of aniline with various boronic acids.
| Boronic Acid | Substituent Effect | Amine | Catalyst | Base | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Electron-Donating (Strong) | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 48 | Estimated >90% |
| 4-Methoxyphenylboronic acid | Electron-Donating (Moderate) | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 48 | ~92% |
| Phenylboronic acid | Neutral | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 48 | ~88% |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Electron-Withdrawing (Strong) | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 48 | ~75% |
Note: The yield for this compound is an estimation based on the general reactivity trends observed in Chan-Lam couplings with substituted phenylboronic acids.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are general procedures for Suzuki-Miyaura and Chan-Lam couplings that can be adapted for reactions involving this compound.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.[2]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of Toluene, Ethanol, and Water)
Procedure:
-
To a round-bottom flask, add the aryl halide, this compound, and the base.
-
Add the palladium catalyst to the flask.
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
General Experimental Protocol: Chan-Lam Coupling
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with a boronic acid.[1][3]
Materials:
-
Amine (e.g., Aniline, 1.0 mmol)
-
This compound (1.5 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 mmol)
-
Base (e.g., Pyridine, 2.0 mmol)
-
Solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Molecular sieves (optional, to ensure anhydrous conditions)
Procedure:
-
To a flask, add the amine, this compound, copper(II) acetate, and the base.
-
Add the solvent to the flask. If using, add activated molecular sieves.
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove solid residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.
Visualizing Reaction Mechanisms
To further aid in the understanding of these critical synthetic transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Chan-Lam couplings.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Boronic Acids and Signaling Pathways
While the primary focus of this guide is on the synthetic utility of this compound, it is noteworthy that boronic acids, in general, have garnered significant interest in chemical biology and drug discovery for their ability to interact with biological systems. Boronic acids can form reversible covalent bonds with diols, a motif present in many biological molecules such as sugars and glycoproteins. This property has been exploited to develop sensors and inhibitors for various enzymes and to interfere with cellular signaling pathways. However, specific studies detailing the interaction of this compound with particular signaling pathways are not extensively documented in the current literature.
References
A Comparative Guide to the Synthetic Advantages of (2,4-Dibutoxyphenyl)boronic Acid
In the realm of modern organic synthesis, the strategic selection of building blocks is paramount to achieving high efficiency, yield, and desired molecular complexity. While direct experimental data for (2,4-Dibutoxyphenyl)boronic acid is not extensively documented in publicly available literature, its synthetic advantages can be reliably inferred from its structural analog, (2,4-Dimethoxyphenyl)boronic acid, and established principles of physical organic chemistry. This guide provides a comparative analysis of the anticipated performance of this compound against other commonly used boronic acids, supported by analogous experimental data and detailed protocols.
The primary utility of this compound is anticipated to be in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation.[1][2] The presence of two electron-donating butoxy groups on the phenyl ring is expected to significantly influence its reactivity and physical properties.
Enhanced Reactivity in Suzuki-Miyaura Coupling
The rate-determining step in many Suzuki-Miyaura catalytic cycles is the transmetalation of the organic group from the boronic acid to the palladium center.[3] The electron-donating nature of alkoxy substituents, such as the butoxy groups in this compound, increases the electron density on the ipso-carbon attached to the boron atom. This enhanced nucleophilicity facilitates a more rapid transmetalation, which can lead to higher reaction yields and shorter reaction times compared to unsubstituted or electron-deficient phenylboronic acids.[4][5]
The two alkoxy groups in a 2,4-substitution pattern work in concert to activate the molecule. The para-butoxy group provides resonance electron donation, while the ortho-butoxy group contributes through an inductive effect. This dual activation is a key advantage in driving the cross-coupling reaction forward.
Improved Solubility in Organic Solvents
A practical advantage of the dibutoxy substitution is the anticipated increase in solubility in a wider range of organic solvents compared to phenylboronic acid or its dimethoxy counterpart. The long alkyl chains of the butoxy groups enhance the lipophilicity of the molecule, which can be beneficial for achieving homogeneous reaction conditions, particularly with non-polar coupling partners. Improved solubility can lead to more consistent and reproducible reaction outcomes.
Steric Influence and Potential for Selective Coupling
While electronic effects are often dominant, the steric bulk of the ortho-butoxy group can also play a role in the reaction. This steric hindrance may influence the regioselectivity of the coupling in certain substrates. Although significant steric hindrance can sometimes slow down the reaction rate, it can also be leveraged to achieve selective coupling in molecules with multiple reactive sites.[6]
Comparison with Alternative Boronic Acids
To illustrate the expected performance of this compound, the following table presents a comparative summary of product yields in a hypothetical Suzuki-Miyaura coupling with 4-bromoanisole. The data for the compared boronic acids are based on established reactivity trends.[5]
| Boronic Acid | Substituent Effects | Expected Product Yield (%) | Key Performance Characteristics |
| This compound | Two electron-donating groups (-OBu) | >95 (estimated) | High reactivity due to strong electron donation; enhanced solubility. |
| (2,4-Dimethoxyphenyl)boronic acid | Two electron-donating groups (-OMe) | ~95 | High reactivity due to strong electron donation.[1] |
| 4-Methoxyphenylboronic acid | One electron-donating group (-OMe) | 98[5] | Good reactivity due to electron donation. |
| Phenylboronic acid | Unsubstituted | 95[5] | Baseline reactivity. |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing group (-CF3) | <85 (estimated) | Reduced reactivity due to decreased nucleophilicity. |
Note: The yields are illustrative and highly dependent on specific reaction conditions such as the catalyst, base, solvent, and temperature.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of toluene and water, 4:1 v/v, 10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow, and the influence of substituent electronic effects on reactivity.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Caption: Influence of substituent electronic effects on Suzuki-Miyaura reactivity.
References
A Comparative Guide to the Characterization of Biaryl Products from (2,4-Dibutoxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (2,4-Dibutoxyphenyl)boronic acid in the synthesis of biaryl compounds, a crucial structural motif in numerous pharmaceutical agents and functional materials. We present a summary of its expected performance in Suzuki-Miyaura cross-coupling reactions, supported by comparative experimental data from analogous systems, and provide detailed methodologies for key characterization experiments.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and the choice of the boronic acid reagent is critical in determining reaction efficiency, yield, and purity of the resulting biaryl product. This compound, with its electron-donating alkoxy substituents at the ortho and para positions, presents distinct reactivity compared to other commonly used boronic acids.
Comparative Performance in Biaryl Synthesis
To provide a clear comparison, the following table summarizes the expected performance of this compound in the synthesis of a model compound, 2,4-Dibutoxy-1,1'-biphenyl, via Suzuki-Miyaura coupling with bromobenzene. This is compared with a less sterically hindered and electronically different boronic acid, as well as an alternative coupling strategy.
Table 1: Comparison of Reagents for Biaryl Synthesis
| Reagent/Method | Coupling Partner | Typical Catalyst/Conditions | Representative Yield (%) | Purity (%) | Key Considerations |
| This compound (Suzuki-Miyaura) | Bromobenzene | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 80-100 °C | 85-95 | >98 | Electron-rich nature can facilitate oxidative addition. Ortho-butoxy group may introduce steric hindrance, potentially requiring more robust catalyst systems. |
| Phenylboronic acid (Suzuki-Miyaura) | Bromobenzene | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C | 90-99 | >99 | Less sterically hindered, often leading to faster reaction times and higher yields under standard conditions. |
| (2,4-Dichlorophenyl)boronic acid (Suzuki-Miyaura) | Bromobenzene | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100 °C | 75-90 | >97 | Electron-withdrawing groups can make the boronic acid more stable but may require stronger bases and different catalyst systems for optimal reactivity. |
| Potassium Phenyltrifluoroborate (Suzuki-Miyaura) | Bromobenzene | Pd(OAc)₂, SPhos, K₂CO₃, t-AmylOH/H₂O, 100 °C | 88-98 | >98 | Air- and moisture-stable alternative to boronic acids, often providing excellent yields. |
Note: Data for this compound is representative based on trends for similarly substituted boronic acids. Actual yields and purity may vary depending on specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of biaryl products.
Synthesis of 2,4-Dibutoxy-1,1'-biphenyl via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask is added this compound (1.2 mmol), bromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) is added via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated.
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure biaryl product.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Data is processed to determine the structure and purity of the biaryl product.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
The analysis provides the accurate mass of the molecular ion, confirming the elemental composition of the synthesized biaryl.
3. High-Performance Liquid Chromatography (HPLC):
-
Purity is assessed using a reverse-phase HPLC system equipped with a C18 column and a UV detector.
-
A typical mobile phase consists of a gradient of acetonitrile and water.
-
The purity is determined by the peak area percentage of the main product.
Visualizing the Process
Diagrams can aid in understanding the experimental workflow and the underlying chemical transformations.
Caption: General experimental workflow for biaryl synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
A Comparative Guide to the LC-MS Analysis of (2,4-Dibutoxyphenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the analysis of (2,4-Dibutoxyphenyl)boronic acid and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is intended to assist in method development and selection for the quantification and characterization of these compounds in various matrices.
Introduction
This compound and its derivatives are important intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are common motifs in pharmaceuticals.[1] Accurate and sensitive analytical methods are crucial for monitoring reaction progress, assessing purity, and performing pharmacokinetic studies. LC-MS has emerged as a powerful technique for the analysis of boronic acids due to its high sensitivity and selectivity.[1][2] This guide compares direct analysis of the underivatized molecule with analysis following derivatization, providing supporting data from literature on structurally similar compounds.
Comparison of Analytical Approaches
Two primary approaches for the LC-MS analysis of arylboronic acids are direct analysis and analysis after chemical derivatization.
-
Direct Analysis (Underivatized): This approach involves the direct injection of the sample containing the boronic acid onto the LC-MS system. It is a simpler and faster workflow. However, boronic acids can be challenging to analyze directly due to their propensity to form cyclic anhydrides (boroxines) and their relatively low ionization efficiency in some cases.[3] Negative-ion electrospray ionization (ESI) is typically the preferred mode for underivatized boronic acids.[1]
-
Analysis with Derivatization: Derivatization involves chemically modifying the boronic acid to improve its chromatographic properties, increase its ionization efficiency, and enhance the stability of the molecule. This can lead to significantly lower detection limits. However, this approach adds complexity and time to the sample preparation process.
Quantitative Data Comparison
Table 1: Comparison of LC-MS Methods for Arylboronic Acid Analysis
| Parameter | Direct Analysis (Underivatized) | Analysis with Derivatization |
| Analyte | Phenylboronic acid, 4-Methylphenylboronic acid, 5-Fluoro-2-methoxyphenylboronic acid, 2,5-Dimethoxyphenylboronic acid[4] | Arylboronic acids |
| Derivatizing Agent | Not Applicable | e.g., N-methyliminodiacetic acid (MIDA) |
| LC Column | C18 Reversed-Phase[2][4][5] | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water, often with additives like ammonium acetate or ammonia[2][4][5] | Acetonitrile/Water with formic acid or other modifiers |
| Ionization Mode | Negative Ion ESI[1][4] | Positive or Negative Ion ESI (depends on derivatizing agent) |
| MS Detection | MS/MS (MRM)[4] | MS/MS (MRM) |
| Lower Limit of Quantitation (LLOQ) | pg/mL to low ng/mL range[4] | Potentially lower than direct analysis |
| Advantages | Simple, fast, avoids use of derivatizing agents[1] | Increased sensitivity, improved peak shape, enhanced stability |
| Disadvantages | Potential for boroxine formation, lower sensitivity for some compounds[3] | More complex and time-consuming sample preparation |
Experimental Protocols
Below are detailed experimental protocols for the direct LC-MS/MS analysis of arylboronic acids, which can be adapted for this compound.
Sample Preparation (Direct Analysis)
-
Standard Solution Preparation: Accurately weigh the this compound standard and dissolve it in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to the desired concentrations for calibration curves.[4]
-
Sample Matrix: For analysis in a specific matrix (e.g., reaction mixture, biological fluid), perform a suitable sample extraction or dilution to ensure compatibility with the LC-MS system and to minimize matrix effects.
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is a suitable starting point.[2]
-
Mobile Phase A: 0.1% Ammonia in Water[2] or 10 mM Ammonium Acetate in Water.[5]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.25 - 1.0 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Column Temperature: 40 °C.[1]
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) operated in negative ion mode.[1][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Precursor Ion: The [M-H]⁻ ion of this compound.
-
Product Ions: Characteristic fragment ions of the precursor ion. These would need to be determined by infusing a standard solution and performing a product ion scan. A plausible fragmentation would involve the loss of one or both butoxy groups.
-
Visualizations
LC-MS Analysis Workflow
Caption: Workflow for the LC-MS analysis of this compound.
Fragmentation Pathway
The fragmentation of arylboronic acids in negative ESI-MS/MS can provide structural information. For this compound, the precursor ion would be the deprotonated molecule. Collision-induced dissociation would likely lead to the loss of butene from the butoxy groups and potentially the loss of water.
Caption: Plausible fragmentation pathway for this compound in negative ESI-MS/MS.
Conclusion
The LC-MS analysis of this compound and its derivatives can be effectively performed using either direct analysis or a derivatization-based approach. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix. For routine analysis and reaction monitoring, direct analysis using a C18 column with a suitable mobile phase and negative ion ESI-MS/MS is a robust and efficient method. For trace-level quantification, derivatization may be necessary to achieve the desired sensitivity. The information and protocols provided in this guide offer a solid foundation for the development and implementation of reliable LC-MS methods for this important class of compounds.
References
- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 2. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. sciex.com [sciex.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating the Terrain of Sterically Demanding Suzuki-Miyaura Couplings: A Comparative Guide to Palladium Catalysts
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, the use of sterically hindered arylboronic acids presents a significant challenge, often leading to sluggish reactions and diminished yields. The judicious selection of a palladium catalyst is paramount to overcoming these steric impediments. This guide provides an objective comparison of prominent palladium catalyst systems, supported by experimental data, to aid in the rational design of synthetic routes involving these challenging substrates.
The difficulty in coupling hindered arylboronic acids stems from the steric clash between the bulky substituents on the boronic acid and the palladium center during the crucial transmetalation step of the catalytic cycle. This steric hindrance can slow down or even halt the reaction. Modern catalyst design has focused on creating palladium complexes with bulky and electron-rich ligands that promote the formation of a reactive monoligated palladium species, which is more adept at engaging sterically demanding substrates.
Performance Comparison of Leading Palladium Catalyst Systems
To illustrate the relative efficacy of different catalyst systems, the following table summarizes their performance in the Suzuki-Miyaura coupling of hindered arylboronic acids with various aryl halides. The data highlights key reaction parameters and the resulting product yields, offering a snapshot of what can be achieved under optimized conditions.
| Catalyst System | Ligand/Precatalyst | Aryl Halide | Hindered Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Buchwald System | XPhos Pd G2 | 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95[1] |
| Buchwald System | SPhos Pd G2 | 4-Chloroanisole | 2-Mesitylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95[1] |
| PEPPSI™ System | PEPPSI™-IPr | 4-Chlorotoluene | 2,6-Dimethylphenylboronic acid | K₂CO₃ | Dioxane | 80 | 24 | ~85 |
| NHC-Pd System | Acenaphthoimidazolylidene-Pd | 2-Bromomesitylene | Mesitylboronic acid | t-BuOK | Dioxane | 80 | 12 | >99[2] |
| Traditional System | Pd(PPh₃)₄ | 4-Bromoanisole | 2-Tolylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 22 | ~75[1] |
In Focus: Catalyst Classes for Hindered Couplings
1. Buchwald Ligands and Precatalysts: The development of bulky, electron-rich biaryl phosphine ligands, such as XPhos and SPhos, by the Buchwald group has revolutionized Suzuki-Miyaura couplings.[1] These ligands facilitate the formation of highly active, monoligated Pd(0) species that can readily accommodate sterically demanding substrates. The corresponding palladacycle precatalysts (e.g., XPhos Pd G2) offer enhanced air and moisture stability, simplifying reaction setup.
2. PEPPSI™ Catalysts: The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI™) catalysts feature a palladium center coordinated to a sterically hindered N-heterocyclic carbene (NHC) and a pyridine ligand. These complexes, like PEPPSI™-IPr, are known for their exceptional stability and high activity. The bulky NHC ligand plays a crucial role in promoting the reductive elimination step and stabilizing the active catalytic species.
3. Other N-Heterocyclic Carbene (NHC) Palladium Complexes: Beyond the PEPPSI™ family, a variety of other NHC-palladium complexes have demonstrated remarkable efficacy in coupling hindered substrates. For instance, robust acenaphthoimidazolylidene palladium complexes have been shown to be highly efficient for the synthesis of di-, tri-, and tetra-ortho-substituted biaryls with low catalyst loadings under mild conditions.[2] The strong σ-donating ability and steric bulk of the NHC ligands are key to their high catalytic activity.[2][3]
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the practical application and underlying mechanism, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: A Representative Example
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of a hindered arylboronic acid using a Buchwald palladacycle precatalyst. This can be adapted for other catalyst systems with appropriate modifications to the reaction conditions.
Reaction: Coupling of 2-Chlorotoluene with 2,4,6-Trimethylphenylboronic acid using XPhos Pd G2.
Materials:
-
2-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
2,4,6-Trimethylphenylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To the reaction vessel, add 2-chlorotoluene, 2,4,6-trimethylphenylboronic acid, XPhos Pd G2, and potassium phosphate.
-
The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Degassed toluene and water are added to the reaction vessel via syringe.
-
The reaction mixture is heated to 100 °C with vigorous stirring.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is allowed to cool to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
The successful execution of Suzuki-Miyaura cross-coupling reactions with sterically hindered arylboronic acids is highly dependent on the choice of the palladium catalyst system. While traditional catalysts like Pd(PPh₃)₄ may suffice for simpler substrates, challenging couplings necessitate the use of more sophisticated systems. Buchwald's biarylphosphine ligands and their corresponding palladacycle precatalysts, along with various NHC-palladium complexes such as the PEPPSI™ family, have proven to be exceptionally effective in this regard. By carefully considering the substrate scope and referring to the comparative data, researchers can select the optimal catalyst to achieve high yields and drive their synthetic projects forward.
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Protodeborylation in Substituted Phenylboronic Acids
For researchers, scientists, and drug development professionals, understanding and quantifying the protodeborylation of substituted phenylboronic acids is critical for the successful application of these versatile reagents in cross-coupling reactions and other synthetic methodologies. Protodeborylation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, can significantly impact reaction yields and purity.[1] This guide provides a comparative analysis of the stability of various substituted phenylboronic acids, details experimental protocols for quantifying this decomposition pathway, and offers insights into alternative reagents with enhanced stability.
Comparative Stability of Substituted Phenylboronic Acids
The susceptibility of a phenylboronic acid to protodeborylation is highly dependent on the nature and position of the substituents on the aromatic ring, as well as the reaction conditions, particularly pH.[1][2] Generally, electron-withdrawing groups tend to increase the rate of base-catalyzed protodeborylation, while electron-donating groups can accelerate this process under acidic conditions.[3]
The following tables summarize quantitative data on the half-lives of various substituted phenylboronic acids and their pinacol ester derivatives under basic conditions. This data is crucial for selecting appropriate reagents and optimizing reaction conditions to minimize unwanted protodeborylation.
Table 1: Half-lives of Protodeborylation for Substituted Phenylboronic Acids
| Phenylboronic Acid Substituent | Half-life (t½) at 70°C, pH 13 (50% aq. dioxane) | Reference |
| Pentafluoro | < 3 milliseconds | [2] |
| 2,6-Difluoro | 5.1 seconds | [2] |
| 2-Pyridyl (at pH 7) | ~25-50 seconds | |
| 5-Thiazolyl (at pH 7) | ~25-50 seconds | |
| 3,5-Dinitrophenyl | Orders of magnitude more stable than polyfluorinated analogues | [2] |
| p-Anisyl | Rate maximum at pH = pKa | [4] |
| 3-Thienyl | Rate maximum at pH = pKa | [4] |
Table 2: Comparison of Protodeborylation Rates for Phenylboronic Acids and Their Pinacol Esters
| Aryl Group | Species | Half-life (t½) at 70°C, pH 13 (50% aq. dioxane) | Relative Stability (Ester vs. Acid) | Reference |
| 3,5-Difluorophenyl | Boronic Acid | ~10 hours | - | [1] |
| 3,5-Difluorophenyl | Pinacol Boronate | Significantly more stable | Pinacol boronate is two orders of magnitude more stable | [1] |
| Polyfluorophenyl | Boronic Acid | Prone to rapid protodeborylation at high pH | - | [1] |
| Thiazolyl | Boronic Acid | Prone to rapid protodeborylation at high pH | - | [1] |
| Isoxazolyl | Boronic Acid | Prone to rapid protodeborylation at high pH | - | [1] |
Alternatives to Phenylboronic Acids for Enhanced Stability
To mitigate the issue of protodeborylation, several alternatives to boronic acids have been developed. These alternatives often exhibit greater stability under reaction conditions where the parent boronic acid is prone to decomposition.
-
Boronic Esters (e.g., Pinacol Esters, MIDA Esters): Esterification of the boronic acid functionality can significantly enhance stability against protodeborylation.[1] Pinacol esters are widely used, and their increased stability is attributed to the steric protection of the boron center.[5] MIDA (N-methyliminodiacetic acid) boronates are another class of stable derivatives that slowly release the free boronic acid under the reaction conditions, thus maintaining a low concentration of the active but unstable species.
-
Organotrifluoroborates (R-BF3K): Potassium aryltrifluoroborates are generally more stable than the corresponding boronic acids and can be used in a variety of cross-coupling reactions. They act as a slow-release source of the boronic acid in situ.
The choice between a boronic acid and its more stable derivative depends on the specific reaction conditions and the inherent stability of the aryl moiety. For particularly sensitive substrates, the use of a boronic ester or trifluoroborate is often a prudent strategy to maximize the yield of the desired product.
Experimental Protocols for Quantifying Protodeborylation
Accurate quantification of protodeborylation is essential for understanding the stability of a given boronic acid and for optimizing reaction conditions. The following are detailed methodologies for commonly employed analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time by observing the disappearance of the starting material and the appearance of the protodeborylated product.[1][6] Both ¹H and ¹⁹F NMR (for fluorinated substrates) are commonly used.[6][7]
Protocol for In Situ NMR Monitoring:
-
Sample Preparation:
-
Prepare a stock solution of the substituted phenylboronic acid in a suitable deuterated solvent (e.g., D₂O/dioxane mixture).[6]
-
To prevent premature protodeborylation, a small amount of an acid (e.g., propionic or trifluoroacetic acid) can be added as a stabilizer to the stock solution.[6]
-
Prepare a separate solution of the base (e.g., KOH) in the same deuterated solvent system.
-
-
NMR Experiment Setup:
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the base solution to the NMR tube.
-
Immediately begin acquiring a series of ¹H or ¹⁹F NMR spectra at regular time intervals.
-
The rate of protodeborylation can be determined by integrating the signals corresponding to the starting boronic acid and the protodeborylated product over time.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time.
-
Fit the data to a first-order or pseudo-first-order kinetic model to determine the rate constant (k) and the half-life (t½) of the protodeborylation reaction.
-
Stopped-Flow Spectroscopy
For very fast reactions that occur on the millisecond to second timescale, stopped-flow spectroscopy is the method of choice.[7][8] This technique allows for the rapid mixing of reactants and the immediate monitoring of the reaction progress, often by UV-Vis or fluorescence spectroscopy.
Protocol for Stopped-Flow Kinetics:
-
Instrument Setup:
-
Prepare the stopped-flow instrument by flushing the syringes and flow lines with the reaction buffer or solvent.[9]
-
Set the desired temperature for the reaction.
-
Configure the spectrophotometer to monitor the reaction at a wavelength where either the reactant or the product has a distinct absorbance.
-
-
Sample Loading:
-
Load one syringe with the solution of the substituted phenylboronic acid.
-
Load the second syringe with the solution containing the reagent that initiates protodeborylation (e.g., a strong base).
-
-
Reaction Initiation and Data Acquisition:
-
Rapidly inject the two solutions into the mixing chamber. The mixed solution then flows into the observation cell, and the flow is abruptly stopped.
-
The instrument's detector begins recording the change in absorbance or fluorescence as a function of time, starting from the moment the flow is stopped.
-
-
Data Analysis:
-
The resulting kinetic trace (absorbance vs. time) is analyzed to determine the reaction rate.
-
The data is typically fitted to an appropriate kinetic model (e.g., single or double exponential decay) to extract the rate constant(s) for the protodeborylation process.
-
Visualizing the Protodeborylation Pathway
The following diagram illustrates the general mechanisms of protodeborylation for a substituted phenylboronic acid, including the acid- and base-catalyzed pathways.
Caption: General mechanisms for acid- and base-catalyzed protodeborylation.
The following workflow outlines the key steps involved in quantifying protodeborylation using modern analytical techniques.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Stopped Flow FAQs [photophysics.com]
- 9. youtube.com [youtube.com]
A Comparative Analysis of the X-ray Crystal Structure of (2,4-Dibutoxyphenyl)boronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the X-ray crystal structure of (2,4-Dibutoxyphenyl)boronic acid with a selection of other substituted phenylboronic acid derivatives. By presenting key crystallographic data in a clear, tabular format, alongside detailed experimental protocols and a visual representation of the analytical workflow, this document serves as a valuable resource for professionals in crystallography, medicinal chemistry, and materials science. The objective is to offer an objective comparison of how different substitution patterns on the phenyl ring influence the solid-state arrangement and intermolecular interactions of these versatile compounds.
Performance Comparison of Phenylboronic Acid Crystal Structures
The substitution on the phenyl ring of boronic acids significantly impacts their crystal packing, molecular geometry, and intermolecular interactions. This section compares the crystallographic data of this compound with other ortho-alkoxy and fluoro-substituted phenylboronic acids to highlight these structural variations.
Quantitative Crystallographic Data
The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of this compound and a range of comparative phenylboronic acid derivatives.
| Parameter | This compound | (2-Butoxyphenyl)boronic acid[1] | (2,4-Dipropoxyphenyl)boronic acid[2] | 2,4-Difluorophenylboronic acid[3][4] |
| Chemical Formula | C₁₄H₂₃BO₄ | C₁₀H₁₅BO₃ | C₁₂H₁₉BO₄ | C₆H₅BF₂O₂ |
| Molecular Weight | 266.13 | 194.03 | 238.08 | 157.91 |
| Crystal System | Triclinic | Monoclinic | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c | P-1 | P2₁/n |
| a (Å) | 5.3129 (8) | 7.4809 (4) | 7.9630 (9) | 3.7617 (11) |
| b (Å) | 11.3611 (13) | 15.3510 (7) | 8.8014 (12) | 12.347 (4) |
| c (Å) | 13.7362 (17) | 9.2824 (4) | 9.3182 (13) | 14.620 (4) |
| α (°) | 112.747 (11) | 90 | 101.585 (11) | 90 |
| β (°) | 94.311 (11) | 94.299 (4) | 91.924 (10) | 95.450 (5) |
| γ (°) | 100.385 (11) | 90 | 90.826 (10) | 90 |
| Volume (ų) | 742.45 (17) | 1062.98 (9) | 639.26 (15) | 676.0 (3) |
| Z | 2 | 4 | 2 | 4 |
| Temperature (K) | 100 | 102 (2) | 100 | 293 (2) |
| Radiation type | Mo Kα | Mo Kα | Mo Kα | Mo Kα |
| R-factor | 0.034 | 0.032 | 0.033 | 0.056 |
| wR-factor | 0.095 | 0.096 | 0.081 | 0.127 |
Experimental Protocols
The determination of the crystal structures for the compared compounds was achieved through single-crystal X-ray diffraction. A general protocol for such an analysis is outlined below.
Crystal Growth and Selection
High-quality single crystals are essential for a successful X-ray diffraction analysis. For phenylboronic acids, suitable crystals are often obtained by the slow evaporation of a saturated solution.
-
Procedure: The phenylboronic acid derivative is dissolved in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a saturated or near-saturated solution. This solution is then allowed to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it within a larger, sealed container with a small amount of a more volatile anti-solvent. Once well-formed crystals with sharp edges and no visible defects (typically 0.1 to 0.5 mm in size) have formed, a suitable specimen is carefully selected under a microscope for mounting.
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
-
Instrumentation: A four-circle diffractometer, commonly equipped with a CCD or CMOS detector, is used.
-
X-ray Source: A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is employed.
-
Procedure: The selected crystal is mounted on a goniometer head, often using a cryoloop and oil. The mounted crystal is then placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles, allowing for the measurement of the intensities and positions of a large number of reflections. For the specific case of this compound, data was collected on an Oxford Diffraction KM-4-CCD diffractometer at 100 K.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Software: Programs such as SHELXS, SHELXL, or Olex2 are commonly used for structure solution and refinement.
-
Procedure: The diffraction data is integrated to determine the intensities of the reflections. The unit cell parameters and space group are determined from the positions of these reflections. An initial model of the atomic positions is obtained using direct or Patterson methods. This structural model is then refined using a least-squares method, which adjusts atomic positions, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data. For this compound, the structure was solved by direct methods and refined by a full-matrix least-squares on F².
Visualizing the Process: Experimental Workflow
The following diagram illustrates the key stages involved in the X-ray crystal structure analysis of a this compound derivative.
Caption: A flowchart of the major steps in single-crystal X-ray analysis.
References
Assessing the Electronic Effects of Dibutoxy Groups in Cross-Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle interplay of electronic and steric effects of substituents is paramount in optimizing cross-coupling reactions. This guide provides an objective comparison of the performance of dibutoxy-substituted substrates in key cross-coupling reactions, supported by available experimental data, to elucidate the electronic influence of the dibutoxy group.
The dibutoxy group, characterized by its electron-donating nature and steric bulk, significantly influences the outcomes of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. While both the butoxy and methoxy groups are activating, ortho-para directing substituents due to the electron-donating resonance effect of the oxygen's lone pairs, the larger steric profile of the butoxy group can impact reaction kinetics and product distribution.[1]
Comparative Performance in Cross-Coupling Reactions
The electronic effect of substituents on the aryl halide partner in cross-coupling reactions is a critical factor determining reaction efficiency. Generally, electron-donating groups (EDGs) like alkoxy substituents can influence the rate-determining step of the catalytic cycle, which can be oxidative addition, transmetalation, or reductive elimination depending on the specific reaction conditions and substrates. For Suzuki-Miyaura coupling, it has been observed that electron-donating groups on the boronic acid component are beneficial for the reaction.
While direct, side-by-side comparative studies detailing the performance of dibutoxy-substituted aryl halides against a wide range of other substituted analogues under identical conditions are limited in the readily available literature, we can infer performance trends from existing data on related alkoxy-substituted systems.
For instance, in a Suzuki-Miyaura coupling of 1-bromo-3,5-dimethoxybenzene with phenylboronic acid, a high yield of 98% was achieved, demonstrating the compatibility of electron-rich aryl bromides in this transformation. It is anticipated that a dibutoxy-substituted analogue would exhibit similar reactivity, potentially with minor variations in reaction rate due to steric effects.
Data Presentation: A Comparative Overview
To illustrate the impact of substituents on Suzuki-Miyaura coupling yields, the following table compiles data from various sources, providing a comparative framework. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.
| Aryl Halide Substituent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dimethoxy | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 80 | 1 | 98 | [1] |
| 4-Nitro (electron-withdrawing) | Phenylboronic acid | GO@NHC-Pd | - | - | - | - | High Yield | [2] |
| 4-Fluoro (weakly electron-withdrawing) | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | - | - | 48 | >92 (conversion) | [3] |
| Unsubstituted (Bromoanisole) | Phenylboronic acid | Microwave | Various | iso-propanol | - | - | - | [4] |
This table is a compilation from multiple sources and reaction conditions may vary. Direct comparison of yields should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the palladium-catalyzed coupling of an aryl bromide with a boronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
In an inert atmosphere, a reaction vessel is charged with the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
The degassed solvent is added, and the mixture is stirred and heated (typically between 80-110 °C) for a specified time (1-24 h).
-
The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography.[5]
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Under an inert atmosphere, the palladium precatalyst, phosphine ligand, and base are added to a dry reaction flask.
-
The aryl halide and amine are then added, followed by the solvent.
-
The reaction mixture is heated (typically 80-110 °C) with stirring for the required duration (1-24 h).
-
Reaction progress is monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction is quenched, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The product is purified by column chromatography or recrystallization.[6]
Mechanistic Insights and Visualizations
The electronic properties of the dibutoxy group primarily influence the transmetalation and reductive elimination steps of the cross-coupling catalytic cycle. The electron-donating nature of the alkoxy groups increases electron density on the aryl ring, which can facilitate the reductive elimination step.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The following workflow illustrates a typical process for assessing the electronic effects of substituents in a cross-coupling reaction.
Caption: A standard experimental workflow for evaluating substituent effects.
This logical diagram compares the expected influence of different substituent types on cross-coupling reaction rates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of (2,4-Dibutoxyphenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, the proper management of compounds like (2,4-Dibutoxyphenyl)boronic acid is critical. This guide provides a detailed, step-by-step procedure for its disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety Goggles: To protect against splashes and fine particles.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To prevent skin contact.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
This compound should be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[1][2]
-
Waste Segregation: It is crucial to segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.[1][3][4] Do not mix with strong oxidizing agents, strong acids, or strong bases.[5]
-
Waste Collection:
-
Container Management:
-
Use containers made of compatible materials, such as high-density polyethylene (HDPE) or glass.[2]
-
Ensure the container is tightly sealed to prevent leaks or spills.[1]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1][4]
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.[1]
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[3][6]
-
After triple-rinsing and allowing the container to dry, deface or remove the original label. The clean container can then be disposed of according to your institution's guidelines for regular laboratory glass or plastic waste.[1]
-
Quantitative Data Summary
| Parameter | Guideline | Citation |
| pH for Aqueous Waste | Neutralize to a pH range of 5.5 to 9.0 before considering drain disposal (Note: Boronic acids should not be drain disposed). | [7][8] |
| Container Rinsate | The first rinseate of a container must be collected as hazardous waste. Subsequent rinses may also need to be collected. | [1][3] |
| Spill Residues | All materials used to clean up spills (e.g., absorbents, gloves) must be disposed of as hazardous waste. | [2][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
Essential Safety and Logistical Information for Handling (2,4-Dibutoxyphenyl)boronic acid
Disclaimer: Specific safety data for (2,4-Dibutoxyphenyl)boronic acid was not found. The following guidance is based on safety data sheets for structurally similar boronic acids. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
This compound is a chemical compound that requires careful handling in a laboratory setting to mitigate potential hazards. Researchers, scientists, and drug development professionals should adhere to strict safety protocols to ensure personal and environmental safety.
Immediate Safety Precautions
When handling this compound, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[1][3] Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects eyes from dust particles and potential splashes.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact with the compound.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2] | Protects skin from accidental spills and contact.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[2][3] | Minimizes the risk of respiratory tract irritation from dust inhalation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[2] The work area within the chemical fume hood should be clean and free of clutter.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][2]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[1]
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[1] Do not pour waste down the drain.[1]
In the event of a spill, evacuate the area, ventilate if safe to do so, and contain the spill with an inert absorbent material like sand or vermiculite.[1]
Experimental Protocol: Suzuki-Miyaura Coupling Reaction
The following is a general procedure for a Suzuki-Miyaura coupling reaction, a common application for boronic acids. This protocol should be adapted based on the specific substrates and reaction scale.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Add the solvent via syringe.
-
Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
